Product packaging for SCLEROGLUCAN(Cat. No.:CAS No. 39464-87-4)

SCLEROGLUCAN

Cat. No.: B1168062
CAS No.: 39464-87-4
M. Wt: 714.5 g/mol
InChI Key: FEBUJFMRSBAMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scleroglucan is a high molecular weight, non-ionic, water-soluble polysaccharide produced by the fermentation of the filamentous fungus Sclerotium rolfsii . Its primary structure consists of a main chain of (1→3)-linked β-D-glucopyranosyl residues with a single (1→6)-linked β-D-glucopyranosyl unit attached to every third sugar residue, resulting in a high branching degree of approximately 0.33 . This unique structure allows this compound to adopt a stable, rigid triple-helical conformation in aqueous solution, which is responsible for its exceptional functional properties . This polysaccharide is of significant interest in pharmaceutical and biomedical research. It is recognized by the Dectin-1 receptor and acts as a potent agonist, leading to the activation of NF-κB and making it a valuable tool for immunology studies . Furthermore, its resistance to hydrolysis, temperature, and electrolytes, combined with its biocompatibility and pseudoplastic behavior, makes it an excellent polymer for designing modified drug delivery systems . Researchers utilize this compound to develop sustained-release tablets, ocular formulations, and innovative hydrogels for controlled release of bioactive molecules . Beyond pharmaceuticals, its remarkable rheological properties are exploited in other research fields, including the development of biomaterials and as a model shear-thinning polysaccharide in food science applications . This product is provided as an off-white to slightly yellow lyophilized powder . It is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

39464-87-4

Molecular Formula

C24H44O20P2

Molecular Weight

714.5 g/mol

IUPAC Name

2-[[6-[3,5-dihydroxy-2-(hydroxymethyl)-6-phosphanyloxan-4-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)-4-phosphanyloxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H44O20P2/c25-1-5-9(28)13(32)14(33)21(38-5)37-4-8-12(31)18(42-23-16(35)20(44-46)11(30)6(2-26)39-23)15(34)22(40-8)43-19-10(29)7(3-27)41-24(45)17(19)36/h5-36H,1-4,45-46H2

InChI Key

FEBUJFMRSBAMES-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)P)CO)O)O)OC4C(C(C(C(O4)CO)O)OP)O)O)O)O)O)O

Synonyms

SCLEROGLUCAN; SCLEROTIUM GUM

Origin of Product

United States

Structural Elucidation and Conformational Analysis

Molecular Weight Distribution and Polydispersity in Research Samples

The molecular weight (MW) of scleroglucan can vary considerably depending on factors such as the microbial strain, fermentation conditions (including culture media and time), and the method used for recovery. nih.gov Reported average molecular weights for this compound range broadly from 1.3–3.2 × 10⁵ to 0.3–6.0 × 10⁶ Da. nih.gov For instance, this compound produced by Sclerotium rolfsii ATCC 201126 has shown an average MW of about 5.2 × 10⁶ Da in its triplex form and 1.6–1.7 × 10⁶ Da in a random coil conformation. nih.gov

Research samples of this compound often exhibit polydispersity, meaning they contain molecules of varying molecular weights. researchgate.net Techniques like analytical ultracentrifugation have shown this compound preparations to be unimodal at higher concentrations (>0.75 mg/ml) but resolving into two components at lower concentrations, indicating potential self-association behavior. researchgate.netuio.nonih.gov Sedimentation equilibrium experiments have confirmed self-association, with molecular weights ranging between ~3 × 10⁶ g/mol and ~5 × 10⁶ g/mol after correcting for thermodynamic non-ideality. researchgate.netuio.nonih.gov

Modification methods, such as high-pressure homogenization (HPH) and acid hydrolysis, can be employed to reduce the molecular weight of this compound for specific applications. nih.govfrontiersin.org One study established a combination HCl-HPH method to modify high-molecular-weight this compound (10⁸ to 10⁹ Da) to a range below 10⁶ Da, which is often more suitable for various applications. frontiersin.org The desired molecular weights of 4.61 × 10⁵ Da and 8.88 × 10⁵ Da were achieved with specific treatment conditions. frontiersin.org

Here is a summary of reported molecular weight data for this compound:

Source/Condition Average Molecular Weight (Da) Conformation
Various (General Range) 1.3 × 10⁵ – 6.0 × 10⁶ Not specified
Sclerotium rolfsii ATCC 201126 ~5.2 × 10⁶ Triplex
Sclerotium rolfsii ATCC 201126 1.6–1.7 × 10⁶ Random coil
Research Sample (Sedimentation Equilibrium) ~3 × 10⁶ – ~5 × 10⁶ Associated
Modified (HCl-HPH) 4.61 × 10⁵ Not specified
Modified (HCl-HPH) 8.88 × 10⁵ Not specified

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization

Various advanced techniques are employed to elucidate the structure and characterize the molecular properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage Analysis

NMR spectroscopy is a powerful tool for the structural analysis of polysaccharides, including this compound. amegroups.orgresearchgate.net It can determine the anomeric configuration of glucopyranosyl units and the types of glycosidic linkages present. amegroups.org Specifically, ¹³C NMR has been used to investigate the structure of this compound and confirm its linkage pattern. nih.gov The chemical structure of the repeating unit of this compound, as established by NMR analysis, consists of a (1→3)-linked β-D-glucopyranosyl backbone with (1→6)-linked β-D-glucopyranosyl branches. researchgate.net High-resolution solid-state ¹³C CP/MAS NMR has been utilized to study the conformational changes of this compound from anhydrous to hydrated forms. researchgate.net Solution ¹³C NMR can also characterize the primary structure and the transition between the triple-helix and random-coil conformations. researchgate.net Correlation NMR spectroscopy has been used to estimate the degree of polymerization (DP) and degree of branching (DB) in β-(1→3)(1→6)-linked glucans like this compound, with the DB of this compound precisely calculated as 0.33. amegroups.orgresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a valuable technique for the structural analysis of polysaccharides and the identification of functional groups. amegroups.orgmdpi.comedinst.combhu.ac.in FTIR analysis of this compound reveals characteristic absorption bands corresponding to its chemical structure. mdpi.com For instance, studies on carboxymethyl this compound have shown bands attributed to the stretching vibration of carboxyl groups and free hydroxyl groups around 3200 cm⁻¹. mdpi.com Bands around 2880 cm⁻¹ and 1010 cm⁻¹ correspond to C-H stretching vibration and -C-O-C- symmetrical bending vibrations, respectively. mdpi.com Intense peaks around 1400 cm⁻¹ in modified scleroglucans can indicate the bending vibration of free secondary OH groups and out-of-plane vibrations of C=O and OH groups of carboxylic acid, confirming carboxymethylation. mdpi.com

Size Exclusion Chromatography (SEC) Coupled with Multi-Angle Laser Light Scattering (MALLS) and Refractive Index (RI) Detection for Molecular Characteristics

SEC coupled with MALLS and RI detection (SEC-MALS-RI) is a powerful combination for the non-destructive determination of molecular weight, molecular size (radius of gyration, Rᵍ), and polydispersity of polysaccharides like this compound in solution. dsmz.denih.govjkchemical.comwyatt.comharvard.edunottingham.ac.uk SEC separates molecules based on their hydrodynamic volume, while MALLS measures the scattered light intensity, which is directly proportional to the weight-averaged molecular weight (Mʷ) of the molecules eluting from the column, independent of their shape. wyatt.comharvard.edu The RI detector measures the concentration of the eluting sample. wyatt.comharvard.edu

This combined approach allows for the determination of absolute molecular weights and molecular weight distributions without relying on calibration standards. wyatt.comharvard.edu SEC-MALS-RI experiments on this compound have provided insights into its molecular characteristics and conformational behavior in solution. uio.nonih.govnih.gov For example, SEC-MALS-viscosity experiments have shown a transition in this compound from a rod-like shape at lower molar masses to a more flexible structure at higher masses. researchgate.netuio.nonih.gov Studies using SEC-MALS-RI have determined weight-average molecular weights and z-average radii of gyration for coexisting linear and circular this compound molecules in ternary mixtures. researchgate.net

Atomic Force Microscopy (AFM) for Molecular Topography

Atomic Force Microscopy (AFM) is a surface imaging technique that can provide high-resolution topographical information about individual molecules and their assemblies. nih.govnih.govmdpi.comdntb.gov.uaazooptics.com Tapping mode AFM (TM-AFM) has been used to study the morphology and network formation of this compound deposited onto surfaces like mica. nih.govmdpi.com AFM images have revealed that this compound can form three-dimensional networks through entanglements between strands. mdpi.com Studies have also investigated the structures formed by denatured and renatured this compound, showing web-like layers and sphere-like structures from denatured samples, and the formation of short, stiff rod-like structures upon renaturation. nih.gov AFM can also be used to measure the diameter of the this compound triple helix, which has been reported to be around 0.92 ± 0.27 nm. nih.gov

Enzymatic Hydrolysis for Structural Insights

Enzymatic hydrolysis involves using specific enzymes to break down polysaccharides, providing valuable information about their glycosidic linkages and structural features. nih.govnih.govfrontiersin.orgguidetopharmacology.orgconicet.gov.ar Early insights into the structure of this compound were gained through enzymatic approaches. nih.gov Complete hydrolysis of this compound with appropriate enzymes yields D-glucose, confirming its monosaccharide composition. nih.gov The use of specific β-(1,3)-glucanases can confirm the presence of β-(1,6)-glycosidic branching in the this compound structure. conicet.gov.ar While enzymatic hydrolysis is considered advantageous for its high regional-selectivity and stereoselectivity, finding a suitable hydrolase with efficient capacity for this compound degradation can be challenging. nih.govfrontiersin.org Controlled enzymatic hydrolysis can also be used to study the release of reducing sugars over time, providing insights into the digestion process. conicet.gov.ar

Reductive Cleavage Method for Linkage Position Analysis

Traditional methylation analysis involves permethylation of the polysaccharide, followed by hydrolysis, reduction, and acetylation, yielding partially methylated alditol acetates. The positions of the original glycosidic linkages are then inferred from the positions of the free hydroxyl groups in these derivatives, typically analyzed by gas chromatography-mass spectrometry (GC-MS). wikidata.orgdelta-f.com However, this method can be prone to the formation of meso-alditols, which can complicate analysis and potentially lead to a loss of structural information. researchgate.netwikidata.org

Reductive cleavage, on the other hand, provides a selective method for cleaving glycosidic bonds. researchgate.netwikidata.org This technique, often employing reagents such as a combination of trimethylsilyl (B98337) mesylate (TMS-mesylate) and BF₃/Et₂O, avoids the hydrolytic step that can lead to the formation of meso-alditols in methylation analysis. researchgate.netwikidata.org In the reductive cleavage process, the glycosidic linkages are cleaved, and the resulting products are simultaneously methylated at the anomeric position and acetylated at the non-reducing linkage positions. researchgate.netwikidata.org

This method is particularly effective for the structural characterization of branched glucans, including those with acid-labile groups or residues. researchgate.netwikidata.org By directly targeting the glycosidic bonds and modifying the resulting fragments in situ, reductive cleavage can offer a more streamlined and potentially more accurate determination of linkage positions compared to traditional methods, especially for complex polysaccharide structures. researchgate.netwikidata.org The final products, being methylated at the anomeric carbon and acetylated elsewhere, can then be analyzed by techniques like GC-MS to identify the linkage patterns present in the original polysaccharide. researchgate.netwikidata.org

While specific detailed research findings solely focused on the application of reductive cleavage specifically for this compound in the provided search results are limited, the literature highlights its general utility and advantages as a selective cleavage method in the structural analysis of glucans, serving as a valuable alternative or complementary technique to methylation analysis for determining linkage positions. researchgate.netwikidata.org Methylation analysis has been successfully applied to this compound, indicating a 1,3- to 1,6-linkage ratio of approximately 2.2, consistent with the proposed structure of a (1→3)-β-D-glucan backbone with single (1→6)-β-D-glucosyl branches. ulb.ac.be The reductive cleavage method provides an alternative pathway to confirm and refine such linkage analyses.

Biosynthesis and Genetic Regulation of Scleroglucan Production

Microbial Producers and Strain Selection in Research

Scleroglucan is predominantly synthesized extracellularly by certain species within the fungal genus Sclerotium. The selection of appropriate microbial strains is a critical initial step in research and industrial production, as different strains can exhibit variations in this compound yield, molecular weight, branching frequency, and rheological properties. researchgate.netfrontiersin.org

Sclerotium rolfsii (now Athelia rolfsii)

Sclerotium rolfsii, now recognized by its teleomorph name Athelia rolfsii, is the most extensively studied and widely utilized fungal species for this compound production. frontiersin.orgresearchgate.netd-nb.infonih.gov This fungus is a soil-borne plant pathogen known to cause sclerotial blight diseases in a variety of plants. researchgate.netbrieflands.com Despite its pathogenic nature, selected strains of S. rolfsii are potent producers of this compound under controlled fermentation conditions. researchgate.netd-nb.infonih.gov

Several strains of S. rolfsii have been investigated for their this compound production capabilities. Notably, Sclerotium rolfsii ATCC 201126 has been widely used in research. osti.govconicet.gov.arfrontiersin.orgresearchgate.net Studies have assessed its production efficiency using various carbon and nitrogen sources, including conventional options like sucrose (B13894) and glucose, as well as alternative, more sustainable substrates such as sugarcane molasses and corn starch. osti.govresearchgate.net For instance, research comparing different carbon sources for S. rolfsii ATCC 201126 showed that starch-based medium led to the highest exopolysaccharide production (7.95 g/L) and productivity (0.11 g EPS/L h) at a bioreactor scale. osti.gov Another study with S. rolfsii MTCC 2156 demonstrated a maximum yield of 16.58 g/L in a medium containing sucrose, sodium nitrate (B79036), and yeast extract. researchgate.net

Optimizing fermentation conditions, such as carbon and nitrogen ratios, temperature, pH, aeration, and agitation, is crucial for maximizing this compound yield from S. rolfsii. frontiersin.orgresearchgate.net A high carbon to nitrogen ratio is generally favorable for production. researchgate.net While optimal biomass production often occurs at temperatures above 28°C, the optimal temperature for this compound formation is typically around 28°C. frontiersin.org Lower temperatures can lead to increased production of by-products like oxalic acid. frontiersin.org

Research has also explored genetic manipulation to enhance this compound production in S. rolfsii. For example, disruption of the AAT1 gene, involved in the oxalate (B1200264) metabolic pathway, in an S. rolfsii mutant strain (AAT1-MT) led to increased oxalate accumulation, which in turn lowered the pH and significantly enhanced this compound production to 21.03 g/L, a 73.66% increase compared to the wild type (12.11 g/L). nih.gov This highlights the potential of genetic engineering in developing hyper-producing strains. nih.gov

Sclerotium rolfsii Strain Carbon Source Nitrogen Source Production Yield (g/L) Scale Reference
ATCC 201126 Starch Not specified 7.95 Bioreactor osti.gov
ATCC 201126 Sucrose (150 g/L) Not specified 21 Shake-flask srce.hr
ATCC 201126 Sucrose (80 g/L) Not specified 16.5 Not specified srce.hr
MTCC 2156 Sucrose Sodium Nitrate + Yeast 16.58 Submerged researchgate.net
AAT1-MT (Mutant) Not specified Not specified 21.03 Not specified nih.gov
Wild Type Not specified Not specified 12.11 Not specified nih.gov
WSH-G01 Not specified Not specified 42.0 (previous), 66.6 (optimized fed-batch) Not specified nih.gov

Other Sclerotium Species

While Sclerotium rolfsii is the primary producer, other species within the genus Sclerotium are also known to synthesize this compound or structurally similar polysaccharides. These include Sclerotium glucanicum and Sclerotium delphinii. frontiersin.orgsrce.hrresearchgate.netgoogle.comknaw.nl

Sclerotium glucanicum is another significant producer of this compound. srce.hr Studies have investigated its production under various conditions, including the effect of aeration rate in airlift bioreactors. umbc.edu Research with S. glucanicum NRRL 3006 showed that this compound synthesis was highest at relatively low air flow rates (maximal at 0.40 m³/h), while biomass formation was favored at higher rates. umbc.edu The this compound yield from S. glucanicum can vary, with reported values for the degree of polymerization ranging from 110. frontiersin.orgnih.gov

Sclerotium delphinii is also listed as a this compound producer. frontiersin.orgsrce.hrgoogle.comknaw.nl Strains like Sclerotium delphinii CBS 305.32 (ATCC 15194, ATCC 15196) have been documented for their ability to produce this polysaccharide. knaw.nl

Other fungi, such as Corticium rolfsii and Schizophyllum commune, produce polysaccharides structurally very similar to this compound. srce.hr The use of different Sclerotium strains offers potential for producing this compound with varied molecular weights, branching characteristics, and rheological properties, making strain selection a key factor in tailoring the final product for specific industrial needs. researchgate.netfrontiersin.org

Biochemical Pathways of this compound Synthesis

The biosynthesis of this compound follows a general pathway for microbial polysaccharide synthesis, involving substrate uptake, the generation of sugar nucleotide donors, and the polymerization and secretion of the polysaccharide. mdpi.commdpi.comresearchgate.net This process is intricately linked to the central carbon metabolism of the fungal cell. frontiersin.org

Glycolytic Pathway Intermediates and Their Influence

The glycolytic pathway plays a crucial role in providing the necessary precursors for this compound synthesis. mdpi.comresearchgate.net Glucose, the primary building block of this compound, is transported into the fungal cells and enters glycolysis. mdpi.commdpi.comresearchgate.net Key intermediates from glycolysis are channeled towards the biosynthesis of the sugar nucleotide donor, UDP-glucose. mdpi.commdpi.comresearchgate.netnih.gov

Transcriptomic analysis of S. rolfsii has revealed the impact of the glycolytic pathway on substrate utilization and polysaccharide production. mdpi.comresearchgate.net Differentially expressed genes involved in glycolysis have been identified, indicating the pathway's significant effect on polysaccharide synthesis. mdpi.com For instance, the PFK1 gene, encoding phosphofructokinase 1 which catalyzes a rate-limiting step in glycolysis (conversion of fructose (B13574) 6-phosphate to fructose 1,6-diphosphate), showed significantly higher expression levels in conditions favoring higher this compound production. mdpi.com

Supplementation of fermentation media with specific metabolic precursors related to the glycolytic pathway has been shown to enhance this compound titer and substrate utilization. mdpi.comresearchgate.net Adding substances like fructose 6-phosphate, acetaldehyde (B116499), pyruvate (B1213749), and acetic acid to the fermentation broth increased polysaccharide production when using sucrose and lactose (B1674315) as carbon sources. mdpi.com This suggests that increasing the flux through the glycolytic pathway can directly support increased this compound biosynthesis. mdpi.comresearchgate.net

Precursor Added Carbon Source EPS Titer Increase (%) Substrate Utilization Increase (%) Reference
Fructose 6-phosphate, Acetaldehyde, Pyruvate, Acetic acid Sucrose 65.63 119.3 mdpi.comresearchgate.net
Fructose 6-phosphate, Acetaldehyde, Pyruvate, Acetic acid Lactose 80.29 47.08 mdpi.comresearchgate.net

UDP-Glucose Metabolism

Uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) is a central sugar nucleotide donor in the biosynthesis of many polysaccharides, including this compound. srce.hrmdpi.commdpi.comresearchgate.netfrontiersin.orgnih.gov Its formation is a critical step in the pathway. Glucose-1-phosphate, derived from glucose-6-phosphate via phosphoglucomutase, is activated by UTP-glucose-1-phosphate uridylyltransferase (also known as UDP-glucose pyrophosphorylase, UGP) to form UDP-glucose. srce.hrmdpi.commdpi.comresearchgate.net

UDP-glucose metabolism is closely linked to this compound synthesis. researchgate.netnih.gov Research using transcriptomics and metabolomics has identified UDP-glucose as a differential metabolite significantly correlated with differentially expressed genes from various metabolic pathways, underscoring its importance as an intermediate in this compound synthesis. nih.gov

The availability of sugar nucleotides, such as UDP-glucose and uridine monophosphate (UMP), can influence this compound production. srce.hrresearchgate.net Studies have shown that supplementing the medium with sugar nucleotides like UMP can serve as metabolic precursors and enhance this compound yield. srce.hrresearchgate.net In vitro enzyme reactions have demonstrated that UDP-glucose synthesis increases with increasing UMP concentration. researchgate.net

Enzyme Activities Involved in Glucan Elongation and Branching

Once UDP-glucose is formed, it serves as the substrate for the enzymes responsible for polymerizing the glucose units into the this compound structure. The biosynthesis involves the formation of a linear β-(1→3)-glucan backbone and the subsequent addition of β-(1→6)-linked glucosyl branches. mdpi.commdpi.comresearchgate.net

The linear β-(1→3)-glucan backbone is synthesized by a β-(1→3)-glucan synthase, utilizing UDP-glucose as the substrate. mdpi.commdpi.comresearchgate.net Following the synthesis of the backbone, a trans-β-D-glucosidase or a β-(1→3); (1→6)-glucosyltransferase is assumed to introduce the β-(1→6)-linked branches at approximately every third glucose residue along the main chain. mdpi.commdpi.comresearchgate.net

While the general enzymatic steps are understood, detailed information on the specific enzyme activities and their regulation in this compound synthesis is still an area of ongoing research. srce.hrnih.gov Genomic analysis has helped identify putative genes associated with the predicted biosynthetic steps, including those involved in this compound production. mdpi.com The activity and regulation of these enzymes, influenced by factors such as substrate availability, pH, and oxygen levels, ultimately determine the rate and extent of this compound production and the structural characteristics of the final polymer. d-nb.infofrontiersin.orgumbc.edunih.gov

Genetic and Transcriptomic Analysis of Biosynthetic Genes

Understanding the genetic basis of this compound production is crucial for developing strategies to improve its yield. Transcriptomic analysis, which examines the complete set of RNA transcripts, provides insights into gene expression patterns under various conditions, revealing genes involved in the biosynthetic pathway. mdpi.comnih.govresearchgate.net

Gene Expression Profiling under Varying Production Conditions

Transcriptomic analysis of S. rolfsii fermented with different carbon sources has been performed to understand their impact on substrate utilization and EPS production. mdpi.comdoaj.orgsciprofiles.com Studies comparing fermentation with sucrose (SEPS) and lactose (LEPS) as carbon sources have shown differential gene expression profiles. mdpi.com For instance, genes in the glycolytic pathway exhibit varied regulation depending on the carbon source. mdpi.com Using the SEPS group as a control, enzymes encoded by genes in the LEPS group, such as fructose 6-phosphate kinase 1, glyceraldehyde 3-phosphate dehydrogenase, fructose bisphosphate aldolase (B8822740) (class II), pyruvate decarboxylase (PDC), and aldehyde dehydrogenase (ALDH3), were found to be down-regulated, while hexokinase was upregulated. mdpi.com The expression levels of genes corresponding to PFK1 and PDC were observed to be 5-fold higher in the SEPS group compared to the LEPS group. mdpi.com

Comparative transcriptomic approaches, including Agilent microarray hybridization and suppression subtractive hybridization, have identified approximately 800 unigenes that are differentially expressed under this compound-producing and non-producing conditions. nih.govresearchgate.net These studies provide a basis for identifying candidate genes for targeted metabolic engineering. nih.govresearchgate.net Transcriptome sequencing has also been used to study gene expression during different stages of sclerotium development in S. rolfsii, identifying differentially expressed genes associated with this process. nih.gov

Identification of Key Genes (e.g., PFK1, PDC, ALDH3, ACS)

Key genes involved in polysaccharide biosynthesis in S. rolfsii have been identified through transcriptomic analysis. mdpi.comdoaj.orgsciprofiles.comresearchgate.netresearchgate.net These include genes encoding enzymes such as 6-phosphofructokinase 1 (PFK1), pyruvate decarboxylase (PDC), aldehyde dehydrogenase (NAD(P)+) (ALDH3), and acetyl-CoA synthase (ACS). mdpi.comdoaj.orgsciprofiles.comresearchgate.netresearchgate.net

PFK1 catalyzes the phosphorylation of fructose 6-phosphate to fructose 1,6-diphosphate in the glycolytic pathway, a crucial step requiring ATP and Mg²⁺. mdpi.com The ATP/AMP ratio plays a significant role in regulating PFK1 activity. mdpi.com PDC is involved in the conversion of pyruvate to acetaldehyde, a step linking glycolysis to other metabolic routes. ALDH3 catalyzes the oxidation of aldehydes. ACS is responsible for the synthesis of acetyl-CoA from acetate (B1210297). These enzymes represent key control points in carbon flux that can influence the availability of precursors for this compound synthesis. mdpi.com

Metabolic Engineering Strategies for Enhanced Biosynthesis

Metabolic engineering offers promising avenues to enhance this compound production by manipulating the metabolic pathways within the producing organism, primarily S. rolfsii. nih.gov

Precursor Supplementation Approaches

Supplementation of specific metabolic precursors has been shown to enhance both the polysaccharide titer and substrate utilization in S. rolfsii fermentation. mdpi.comdoaj.orgsciprofiles.comresearchgate.netresearchgate.netdntb.gov.ua The addition of precursors such as fructose-6-phosphate, pyruvate, aldehydes, and acetate has demonstrated positive effects on this compound production. mdpi.comdoaj.orgsciprofiles.comresearchgate.netresearchgate.netdntb.gov.ua

Research indicates that adding fructose 6-phosphate disodium (B8443419) and acetaldehyde at 24 hours of fermentation increased the EPS titer. mdpi.com Supplementation with pyruvate and acetic acid at the beginning of fermentation (0 hours) also led to increased EPS titers. mdpi.com

Data from precursor supplementation studies:

Precursor AddedAddition Time (h)EPS Titer (g/L)
None (Control)-Baseline
Fructose 6-phosphate disodium244.55
Acetaldehyde244.36
Pyruvate04.00
Acetic acid04.03

In a 5 L fermentation tank, the addition of precursors increased the titer of EPS fermented with sucrose (SEPS) by 65.63% and substrate utilization by 119.3%. mdpi.comdoaj.orgsciprofiles.comresearchgate.net For EPS fermented with lactose (LEPS), precursor supplementation resulted in an 80.29% increase in titer and a 47.08% increase in substrate utilization. mdpi.comdoaj.orgsciprofiles.comresearchgate.net A maximum yield of 22.32 g/l was obtained with media supplemented with uridine mono-phosphate (UMP), compared to 16.52 g/l in the control. nih.gov Supplementation with L-lysine also increased the yield to 20.00 g/l. nih.gov

Genetic Manipulation for Increased Yield

Genetic manipulation techniques can be employed to modify S. rolfsii strains for enhanced this compound production. srce.hrnih.gov While information on genetic manipulation of S. rolfsii at the genomic level has been limited, recent advancements in genome-editing techniques like CRISPR/Cas9 are being explored. nih.govd-nb.info

Manipulation of pathways indirectly related to this compound biosynthesis, such as the oxalate metabolic pathway, can also influence production. nih.govd-nb.info Oxalic acid is a major byproduct of S. rolfsii fermentation and can negatively impact this compound yield by lowering pH. nih.govd-nb.info Disruption of the aspartate transaminase (AAT1) gene, involved in oxalate metabolism, using CRISPR/Cas9 has been shown to lead to oxalate accumulation and a lower pH (pH 3–4), which is more suitable for this compound production. nih.govd-nb.info An AAT1-mutant strain achieved a this compound production of 21.03 g L⁻¹, a 73.66% increase compared to the wild type (12.11 g L⁻¹). nih.gov The productivity of the mutant strain reached 0.25 g/(L h), an increase of 78.57% over the wild type (0.14 g/[L h]). nih.gov

Physiological Factors Influencing Biosynthesis in Research Fermentations

Several physiological factors during research fermentations significantly influence this compound biosynthesis by S. rolfsii. These factors include the composition of the culture medium, temperature, and pH. srce.hrmdpi.comresearchgate.netnih.govresearchgate.netfrontiersin.orgjmb.or.krfrontiersin.orgsemanticscholar.org

The type and concentration of carbon and nitrogen sources in the culture medium play a critical role in EPS production. researchgate.net A high carbon to nitrogen ratio is generally required to enhance this compound biosynthesis. researchgate.net Different carbon sources can lead to varied polysaccharide characteristics and yields. semanticscholar.org For instance, comparative analysis of EPS produced using sucrose and lactose revealed that sucrose fermentation resulted in significantly higher titer and viscosity. mdpi.com High sucrose concentrations have been shown to improve glucan yield, although residual sucrose can be high. srce.hr Fed-batch fermentation strategies, where the carbon source is added gradually, can prevent inhibitory effects of high initial concentrations and improve EPS production and yield. nih.govfrontiersin.orgfrontiersin.org Optimized fed-batch strategies have led to significantly enhanced this compound yields. researchgate.netfrontiersin.org One study using a two-dose fed-batch mode achieved 66.6 g/L of this compound with a 53.3% glucose conversion ratio and productivity of 0.40 g/(L·h). frontiersin.org Scaling up to a 15-L fermenter yielded 113.8 g L⁻¹ with a productivity of 1.29 g L⁻¹ h⁻¹. researchgate.net

Temperature is another important factor. srce.hrnih.govresearchgate.net While optimal temperature for S. rolfsii growth is around 28 °C, the optimal temperature for exopolysaccharide production is typically between 20–37 °C, often around 28 °C. srce.hrnih.govresearchgate.net Temperatures below 28 °C can lead to increased oxalic acid formation, which negatively impacts this compound production. srce.hrnih.govresearchgate.net

The pH of the culture medium significantly affects microbial physiology, including nutrient solubility and uptake, enzyme activity, and byproduct formation. srce.hrnih.govresearchgate.net The appropriate pH for maximum polysaccharide synthesis by fungi usually lies between 4.0 and 5.5. nih.gov During this compound production by S. rolfsii, a sharp drop in pH (around 2–2.5) is commonly observed initially due to oxalic acid accumulation. nih.govd-nb.info Maintaining the pH in a suitable range, such as 3–4, can enhance this compound production. nih.govd-nb.info

Other factors can also influence production, although perhaps to a lesser extent, such as phosphate (B84403) levels. researchgate.netnih.govd-nb.info Aeration rate and mycelial morphology can also impact EPS production; intermediate aeration rates have been suggested as beneficial. frontiersin.org

Carbon Source Utilization and Limitation

The choice and concentration of the carbon source significantly impact this compound production. Glucose and sucrose are commonly used carbon sources for the biosynthesis of this exopolysaccharide nih.govsrce.hrresearchgate.net. Studies have shown that the optimal concentration of these sugars can vary depending on the specific fungal strain. For instance, a maximum yield of 8.5–10 g/L of this compound was reported using glucose or sucrose concentrations of 30–35 g/L nih.govsrce.hr. However, higher concentrations can lead to increased production in some strains. One study demonstrated that increasing sucrose concentration from 30 g/L to 150 g/L resulted in a threefold increase in this compound production by S. rolfsii, reaching 21 g/L, although this also left a high residual sucrose concentration srce.hr. Another study reported a maximum production of 16.5 g/L at a sucrose concentration of 80 g/L srce.hr.

It is important to note that excessive carbon source concentrations can be inhibitory to fungal growth and, consequently, this compound production. For example, sucrose concentrations above 45 g/L have been shown to inhibit the growth of Sclerotium glucanicum, limiting this compound production nih.govsrce.hr. The specific requirements for carbon sources appear to be strain-specific nih.gov.

While glucose and sucrose are preferred, other carbohydrates and even non-conventional substrates can potentially be utilized as carbon sources nih.gov. The conversion of 60-80% of the utilized carbon source into crude polymer is often observed in high-yielding polysaccharide fermentations srce.hr.

Under carbon-limiting conditions, particularly glucose limitation, some Sclerotium species may synthesize hydrolytic enzymes, such as glucanases, which can degrade the produced this compound srce.hrgoogle.com. This suggests that the microorganism may utilize the stored biopolymer when external carbon sources are depleted srce.hr. Therefore, maintaining an adequate carbon supply throughout the fermentation is important to prevent product degradation.

Nitrogen Source and C:N Ratio Optimization

The nitrogen source and the carbon-to-nitrogen (C:N) ratio in the culture medium play a crucial role in regulating this compound biosynthesis. Generally, a high carbon to limiting nutrient ratio, often nitrogen, favors polysaccharide production nih.govsrce.hrbtsjournals.com.

Different nitrogen sources have varying effects on this compound yield. Studies have indicated that nitrate (e.g., NaNO₃) is often a more favorable nitrogen source for this compound production compared to ammonium-based sources (e.g., (NH₄)₂SO₄) nih.govsrce.hrresearchgate.netresearchgate.net. High concentrations of nitrogen, particularly in the form of ammonium (B1175870) sulfate, have been reported to reduce this compound production srce.hr. Ammonium has been suggested to inhibit the enzymes involved in glucan synthesis srce.hr.

Research has shown that higher polymer concentrations are associated with the preferential use of sucrose as the carbon source and NaNO₃ as the nitrogen source nih.govresearchgate.net. A high C:N ratio is generally required to enhance exopolysaccharide biosynthesis researchgate.netnih.govfrontiersin.orgresearchgate.net. For S. rolfsii ATCC 201126, a high C:N ratio in the culture medium is required for enhanced EPS biosynthesis nih.gov. An optimized medium with 150 g/L sucrose and 2.25 g/L NaNO₃ resulted in 26 g/L this compound production researchgate.net.

The optimal C:N ratio can be strain-dependent and may require specific evaluation for different production processes btsjournals.com. For instance, one study found that a P-limited medium resulted in higher this compound titers (18.9 g/L) from S. glucanicum compared to a N-limited medium (11.4 g/L) nih.govfrontiersin.org.

Impact of pH on Biosynthesis and By-product Formation (e.g., Oxalic Acid)

Culture pH significantly influences the physiology of the producing microorganism, affecting nutrient solubility and uptake, enzyme activity, cell membrane morphology, and by-product formation srce.hrfrontiersin.org. The optimal pH for maximum this compound production can differ from that for optimal cell growth srce.hrfrontiersin.org.

Oxalic acid is a major by-product in this compound production by Sclerotium species, and its formation is undesirable as it represents a loss of carbon source and complicates downstream processing srce.hrmdpi.comnih.govresearchgate.net. The production of oxalic acid is linked to culture conditions and nutrient sources, and its amount varies with the fungal isolate, carbon and nitrogen sources, initial pH, and the presence of buffers srce.hrnih.gov.

A sharp drop in pH (typically to 2–2.5) is often observed during the initial stages of cultivation, primarily due to the accumulation of oxalic acid nih.govconicet.gov.ar. The external medium's pH is considered a major factor determining oxalate accumulation srce.hr.

Studies have investigated the effect of controlled pH strategies on this compound production and oxalic acid formation. Maintaining the pH at levels higher than those optimal for growth (e.g., pH 4.5) can increase carbon flux towards biopolymer synthesis srce.hrfrontiersin.org. In one study, controlling the pH at 3.5 for optimal growth initially, followed by adjusting it to 4.5, led to increased this compound production and a 10% reduction in by-product formation srce.hr. Conversely, below pH 2.8, oxalic acid formation is enhanced, negatively impacting this compound production srce.hr.

Genetic manipulation targeting enzymes in the oxalate metabolic pathway, such as aspartate transaminase (AAT1), has shown promise in influencing both oxalic acid production and this compound yield. Disruption of AAT1 in S. rolfsii resulted in increased oxalate accumulation, leading to a lower pH (3–4), which in turn enhanced this compound production by over 73% compared to the wild type strain nih.gov.

The optimal pH for fungal polysaccharide synthesis generally lies between 4.0 and 5.5 nih.gov. While some studies have shown improved production with controlled pH, others have found that allowing the pH to drift naturally (starting around 4–5 and dropping to 2–3) can also yield good results, although controlled pH may lead to higher yields and reduced byproducts conicet.gov.arfrontiersin.org.

The following table summarizes some findings on the impact of pH on this compound and oxalic acid production:

pH ConditionThis compound ProductionOxalic Acid FormationNotesSource
Below 2.8ReducedEnhancedNegative effect on this compound production srce.hr
Initial 4-5, UncontrolledVariesSignificant (drop to 2-3)Common in batch processes conicet.gov.ar
Controlled at 4.5IncreasedReduced (10%)Compared to uncontrolled pH after initial growth phase at pH 3.5 srce.hr
pH 3-4 (via AAT1 mutation)Increased (up to 73.66%)IncreasedMutant strain, shows faster growth and polysaccharide synthesis at this range nih.gov
Initial pH 2.0UnaffectedTraces (<0.5 g/L)Low initial pH can repress oxalic acid biosynthesis researchgate.net

Temperature Effects on Microbial Growth and Polysaccharide Production

Temperature is a critical parameter that affects both microbial growth and polysaccharide production srce.hrfrontiersin.orgfrontiersin.org. The optimal temperature for this compound production can differ from that for optimal fungal growth nih.govsrce.hrfrontiersin.orgfrontiersin.org.

Optimal biomass production for S. rolfsii typically occurs at temperatures between 30 and 32 °C conicet.gov.arresearchgate.net. However, the "optimum" temperature for this compound formation has been reported to be around 28 °C nih.govconicet.gov.arfrontiersin.orgresearchgate.net. In the case of S. rolfsii ATCC 201126, the production process is commonly carried out at 30 °C to obtain optimal EPS yields nih.govfrontiersin.org.

Lowering the cultivation temperature can sometimes increase polysaccharide production by reducing the organism's growth rate, which may increase the availability of resources for non-growth functions like polysaccharide synthesis frontiersin.orgfrontiersin.org. However, temperatures below the optimum for this compound production can enhance the formation of by-products like oxalic acid nih.govsrce.hrfrontiersin.orgresearchgate.net. Specifically, below 28 °C, oxalic acid formation is enhanced, negatively affecting this compound production srce.hrresearchgate.net. At 20 °C, oxalic acid production may even exceed biomass and EPS biosynthesis nih.govfrontiersin.orgresearchgate.net.

The chosen process temperature often represents a compromise between achieving sufficient cell growth and maximizing polysaccharide synthesis frontiersin.org. A bi-staged temperature process could potentially be adopted to optimize both growth and production phases frontiersin.org.

The viscosity of this compound solutions is relatively stable across a wide temperature range (10 to 90 °C) srce.hr. At low temperatures, close to 7 °C, this compound solutions can form thermoreversible gels srce.hr. High temperatures (above 90 °C) or extreme pH conditions (pH 12.5 or higher) can lead to the disruption of the this compound triple helical structure into a single random coil srce.hr.

Rheological and Interfacial Behavior in Model Systems

Viscoelastic Properties and Network Formation

The viscoelastic nature of scleroglucan solutions is a direct consequence of the entanglement and interaction of its rigid, rod-like triple helices. These interactions lead to the formation of a complex three-dimensional network, governing the material's response to applied stress and strain.

This compound solutions are well-characterized by their non-Newtonian, pseudoplastic behavior. nih.gov This shear-thinning characteristic is highly valuable in numerous applications. At low shear rates, the entangled network of triple helices results in high viscosity. As the shear rate increases, the helices begin to align in the direction of flow, leading to a decrease in flow resistance and, consequently, a reduction in viscosity. researchgate.netsrce.hr

This pseudoplasticity is evident even at low polymer concentrations of 0.2% or less. srce.hr However, as the concentration decreases further, the flow behavior becomes progressively more Newtonian. srce.hr Solutions containing less than 0.8% this compound are generally not significantly thixotropic, except at temperatures of 10°C and below. srce.hr The Carreau-Yasuda model is often employed to describe the shear-thinning behavior of this compound solutions, fitting the viscosity data well over a range of shear rates. mdpi.com

Dynamic oscillatory shear tests provide insight into the viscoelastic structure of this compound solutions by measuring the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. For this compound solutions and gels, G' is typically higher than G'' over a wide range of frequencies, indicating a predominantly elastic, gel-like structure. researchgate.net This solid-like behavior is attributed to the persistent, entangled network of the triple helices. researchgate.netnih.gov

The mechanical spectra of this compound are influenced by environmental factors such as pH. For instance, in a 0.7% this compound solution, the elastic modulus (G') remains relatively stable across a broad pH range, but decreases significantly at highly alkaline conditions (e.g., pH 14), signifying a breakdown of the network structure. researchgate.net

Table 1: Effect of pH on Storage (G') and Loss (G'') Moduli of 0.7% this compound Solution at 10 rad/s
pHStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
7.0~10~1
12.0~10~1
13.0~8~1.5
14.0<1<1

Data are estimated from graphical representations in scientific literature and are intended for illustrative purposes. researchgate.net

Creep testing, which measures the deformation of a material over time under a constant low stress, is another method to characterize viscoelasticity. While specific creep compliance data for this compound is not extensively detailed in the provided context, the test is crucial for understanding the long-term deformation behavior and the extent of elastic recovery after stress removal. For viscoelastic solids like this compound gels, a creep test would typically show an initial instantaneous elastic deformation, followed by a period of viscoelastic creep, and finally, a region of viscous flow.

The primary mechanism for network formation in this compound solutions is the physical entanglement and weak, non-covalent interactions between the rigid triple helices. mdpi.comkpi.ua This inherent structure is responsible for the high viscosity and solid-like properties of its aqueous solutions. At low temperatures, typically around 7°C, this compound solutions can form thermo-reversible gels, which is attributed to a weakly interacting triple-helix cross-linking mechanism. srce.hrmdpi.com

The gel network can be significantly enhanced through chemical cross-linking. Borax (B76245) (sodium tetraborate) is a common cross-linking agent for this compound. nih.govresearchgate.net Borate (B1201080) ions can form reversible, covalent cross-links between the hydroxyl groups on adjacent this compound chains. nih.govnih.gov This creates a more robust and cohesive hydrogel network. nih.gov Molecular dynamics simulations suggest that in a this compound/borax hydrogel, the network is formed through a combination of chemical linkages mediated by borate ions and physical interactions among the polysaccharide triple helices. nih.gov The resulting hydrogel exhibits enhanced resistance to flow and a higher degree of cohesion compared to the polymer solution alone. nih.gov

Influence of Environmental Parameters on Rheological Profiles (Fundamental Research)

This compound is renowned for its stability under a wide range of environmental conditions, making it a versatile polymer for various industrial applications.

The rheology of this compound solutions is remarkably stable across a wide pH range, typically from pH 1 to 11. srce.hr Research has demonstrated that viscosity variations are minimal, often less than 15%, within a pH range of 3 to 10. nih.govmdpi.com This stability is attributed to the non-ionic nature of the polysaccharide and the robust triple-helix structure, which is sustained by a network of interchain hydrogen bonds. nih.gov

However, at very high pH values, the structure undergoes a significant transition. A dramatic decrease in viscosity is observed at pH values above 12.5 or 13. srce.hrnih.govconicet.gov.arresearchgate.net At pH 14, a near-complete breakdown of the triple-helix structure occurs, coupled with chemical degradation of the glycosidic linkages, causing the viscosity to plummet. researchgate.netnih.gov The addition of borax can slightly increase the stability of the triple helix, shifting its denaturation to higher pH values. researchgate.netnih.gov

Table 2: Influence of pH on the Apparent Viscosity of this compound Solutions
pHApparent Viscosity (Relative to Neutral pH)
3 - 10Stable (<15% variation) nih.govmdpi.com
12.0Stable researchgate.net
13.0Slight Decrease researchgate.net
14.0Dramatic Decrease researchgate.netnih.gov

This table provides a qualitative summary based on findings from multiple sources.

This compound solutions exhibit excellent thermal stability. The viscosity of solutions at concentrations between 0.5% and 2.0% remains practically constant at temperatures ranging from 10°C to 90°C. srce.hr Some studies have shown that this compound can retain a significant portion of its viscosity even at temperatures up to 120°C or higher, with one study noting a viscosity retention rate of over 100% at 140°C under high shear rates. nih.govmdpi.com This thermal robustness is due to the rigidity of the triple-helical conformation. kpi.ua Above 130°C, a drastic and irreversible decrease in intrinsic viscosity is observed, indicating a thermally induced conformational change from the ordered triple helix to a disordered single random coil. srce.hrkpi.ua

As mentioned previously, at low temperatures approaching 7°C, this compound solutions can form thermo-reversible gels. srce.hrmdpi.com This sol-gel transition is a result of enhanced, but weak, interactions between the triple helices as thermal energy is reduced. srce.hrmdpi.com

Table 3: Effect of Temperature on the Apparent Viscosity of this compound Solutions
Temperature (°C)Apparent Viscosity (mPa·s) at 1500 mg/LViscosity Retention (%)
2096.28 mdpi.com100
9085.21 mdpi.com~88.5
140 (at 250 s⁻¹)19.74 nih.govmdpi.com>100 nih.govmdpi.com
150Significant Decrease-

Viscosity values are dependent on specific conditions like concentration, salinity, and shear rate.

Electrolyte and Salinity Tolerance

This compound exhibits exceptional tolerance to electrolytes and high-salinity conditions, maintaining its rheological properties across a wide range of ionic strengths. nih.gov This stability is primarily attributed to its non-ionic nature and rigid, triple-helical molecular structure. mdpi.com The helical conformation shields the polymer backbone, and the neutral charge prevents the charge-shielding effects that typically cause viscosity loss in polyelectrolyte solutions upon salt addition. nih.gov

Research has consistently demonstrated the robustness of this compound solutions in the presence of various salts, including monovalent and divalent cations such as those found in NaCl, KCl, CaCl₂, and MgCl₂. nih.gov In one study, the apparent viscosity of a this compound solution experienced only a slight decrease when the mineralization level was increased from 6 g/L to 220 g/L at 90°C, retaining 70.04% of its viscosity. nih.gov This performance is significantly more stable compared to other polysaccharides like xanthan gum under similar conditions. nih.gov The coherent, elastic structure of this compound is largely maintained up to a high concentration of NaCl, though some loss of coherency can be observed at concentrations exceeding 50 g/L. nih.gov

Further investigations into its long-term stability show that this compound can maintain 89.54% of its solution viscosity over 40 days in a high-salinity environment (220 g/L mineralization). nih.gov This resilience makes it a suitable candidate for applications in harsh environments, such as those encountered in enhanced oil recovery, where it must withstand high-salinity formation water, which can have total dissolved solids (TDS) as high as 167,000 ppm. ifpenergiesnouvelles.fr

Table 1: Viscosity of this compound Under Varying Salinity and Temperature Conditions

Polymer Concentration (mg/L)Salinity (g/L)Temperature (°C)Apparent Viscosity (mPa·s)Viscosity Retention (%)Source
1500220Not Specified59.83N/A nih.gov
Not Specified6 to 22090Slight Decrease70.04 nih.gov
Not Specified220Not Specified (40 days)N/A89.54 nih.gov

Interactions with Other Macromolecules and Model Colloidal Systems

Compatibility and Synergy with Other Polysaccharides in Mixtures

This compound demonstrates broad compatibility with a variety of other polysaccharides. While early reports suggested compatibility without synergistic viscosity enhancement with thickeners like guar (B607891) gum, alginates, and cellulose (B213188) derivatives, more recent studies have identified clear synergistic interactions. conicet.gov.arsrce.hr

Synergism, where the viscosity of the mixture is greater than the sum of the individual components, has been observed between this compound and several polysaccharides, including xanthan gum, corn starch, pectin, and carboxymethylcellulose. conicet.gov.arresearchgate.net The combination of this compound and xanthan gum is particularly notable, as it results in enhanced functional benefits such as a higher viscosity and improved suspending properties compared to what can be achieved with either polymer alone at the same concentration. bham.ac.uk Similarly, rheological studies of mixtures containing this compound and guar gum have also reported synergistic effects. redalyc.org

This synergistic behavior allows for the creation of novel rheological profiles and textures. The interaction between these macromolecules can lead to the formation of more structured and stable networks, which is advantageous in various formulations. However, this compound is not universally compatible with all macromolecules; for instance, it has been shown to precipitate when mixed with polyethylene (B3416737) glycol (PEG). conicet.gov.arresearchgate.net

Table 2: Interaction of this compound with Other Polysaccharides

Mixed PolysaccharideType of InteractionObserved EffectSource
Xanthan GumSynergisticIncreased viscosity and suspending properties conicet.gov.arbham.ac.uk
Corn StarchSynergisticIncreased pseudoplastic behavior conicet.gov.ar
PectinSynergisticEnhanced rheological properties conicet.gov.ar
Carboxymethylcellulose (CMC)SynergisticEnhanced rheological properties conicet.gov.ar
Guar GumCompatible / SynergisticStable mixture, potential for enhanced viscosity srce.hrredalyc.org
AlginatesCompatibleStable mixture without reported synergism srce.hr

Non-Adhesive Interactions with Mucins in in vitro Models

The interaction of this compound with mucins, the primary glycoproteins in mucus, is characterized by a lack of significant adhesion. In in vitro studies designed to measure mucoadhesion, this compound has been shown to have minimal interaction with mucosal surfaces. nottingham.ac.uk

Tensiometry experiments, which measure the force required to detach two surfaces, were used to evaluate the adhesiveness of various candidate polysaccharides on a mucus-coated surface. The results from these studies indicated that neutral polysaccharides, a category that includes this compound, demonstrated virtually no adhesive interaction. nottingham.ac.uk This non-adhesive behavior is in contrast to polycationic polymers like certain chitosans, which exhibit strong interactions with the negatively charged mucins. nottingham.ac.uk

The lack of adhesion is consistent with this compound's neutral charge. Mucoadhesive interactions are often driven by electrostatic attraction, hydrogen bonding, or hydrophobic interactions. mdpi.com As a non-ionic polymer, this compound does not engage in the strong electrostatic interactions that typically underpin the mucoadhesive properties of charged polymers. Its interaction with mucin in model systems is therefore best described as non-adhesive, signifying a physical compatibility without the formation of strong interfacial bonds. nottingham.ac.uk

Chemical Modification and Derivatization Studies

Introduction of Charged Functionalities

Introducing charged groups onto the neutral scleroglucan backbone transforms it into a polyelectrolyte, significantly influencing its conformational behavior in solution and its interaction with other molecules and surfaces. researchgate.net These modifications are primarily achieved through carboxymethylation to create anionic derivatives or by introducing amine groups to produce cationic variants.

Carboxymethylation and Polycarboxylate Synthesis

The introduction of negatively charged carboxyl groups is a common strategy to modify this compound. This is typically achieved through reactions with chloroacetic acid or via TEMPO-mediated oxidation. researchgate.netnih.gov

Carboxymethylation with Chloroacetic Acid: This process involves an O-alkylation reaction where the hydroxyl groups of this compound react with chloroacetic acid under basic conditions. mdpi.com This nucleophilic substitution introduces carboxymethyl groups (-CH₂COOH) onto the polysaccharide chain. researchgate.netmdpi.com The degree of substitution (DS), which is the average number of carboxymethyl groups per anhydroglucose (B10753087) unit, can be controlled by varying the reaction conditions. researchgate.net High-field NMR characterization has been employed to determine the precise location of these carboxymethyl groups on the this compound moiety. researchgate.net

Carboxymethylation significantly alters the properties of this compound. It can disrupt the triple helix structure, and at concentrations above 1% w/v, solutions of carboxymethyl this compound may exhibit weak gel-like behavior. mdpi.com The introduction of these anionic groups generally leads to a decrease in viscosity and relaxation times compared to the native polymer. mdpi.com However, it can enhance thermal stability at temperatures above 300°C. mdpi.com

TEMPO-mediated Oxidation: A more selective method for introducing carboxyl groups is through the use of 2,2,6,6-tetramethyl-1-piperidinyloxy radical (TEMPO) as a catalyst. researchgate.netnih.gov This reaction specifically oxidizes the primary alcohol groups (C-6) on the glucose residues to carboxylic acid groups. researchgate.netresearchgate.netnih.gov The process is highly efficient, with yields approaching 100% under controlled pH and temperature conditions. nih.gov TEMPO-mediated oxidation is a valuable tool for creating polycarboxylates with a high degree of regioselectivity. researchgate.net

Modification Method Reagent(s) Functional Group Introduced Key Outcome
CarboxymethylationChloroacetic AcidCarboxymethyl (-CH₂COOH)Alters solubility and can disrupt the triple helix structure. mdpi.comresearchgate.net
TEMPO-mediated OxidationTEMPO/NaBr/NaOClCarboxyl (-COOH) at C-6Highly selective oxidation of primary alcohols. researchgate.netresearchgate.net

Amine Group Introduction for Cationic Derivatives

To create positively charged this compound derivatives, amine groups can be introduced. This is accomplished through nucleophilic substitution reactions using reagents such as 2-chloroethylamine (B1212225) or 3-chloropropylamine. researchgate.netnih.gov These reactions result in the formation of cationic polyelectrolytes. The degree of modification influences the polymer's conformational behavior in solution; low degrees of modification may retain an ordered conformation, while higher degrees result in a random coil structure. researchgate.netnih.gov

Crosslinking and Hydrogel Formation for Research Applications

This compound and its derivatives can be crosslinked to form three-dimensional hydrogel networks. mdpi.comresearchgate.net These hydrogels are highly absorbent and have potential applications in areas like drug delivery and tissue engineering. mdpi.comresearchgate.net Crosslinking can be achieved through various chemical and physical methods.

Borate-Induced Crosslinking and Network Structure

Borate (B1201080) ions, such as those from borax (B76245), can act as crosslinking agents for polysaccharides containing hydroxyl groups, including this compound. mdpi.commtak.hu At a pH above 8, borate ions are available to form reversible crosslinks with the hydroxyl groups of the polymer chains, leading to gel formation. google.com This type of crosslinking is dynamic and pH-dependent. google.comnih.gov The interaction between borate ions and this compound results in a hydrogel network with a specific structure that has been studied using conformational analysis and molecular dynamics. mdpi.comoipub.com

Co-crosslinking with Other Polymers (e.g., Gellan Gum)

This compound can be co-crosslinked with other polymers to create composite hydrogels with tailored properties. mdpi.comresearchgate.net A notable example is the co-crosslinking of this compound with gellan gum. mdpi.comnih.gov In this process, a physical gel is first formed with the two polymers. Subsequently, the carboxylic groups of the gellan gum are chemically activated to react with the hydroxyl groups of this compound, forming a stable, co-crosslinked network. nih.gov This approach combines the properties of both polysaccharides to create materials with unique characteristics. mdpi.comresearchgate.net

Advanced Crosslinking Reactions (e.g., Ugi Multicomponent Condensation)

More complex and stable hydrogel networks can be formed using advanced chemical reactions like the Ugi multicomponent condensation. nih.govnih.gov This four-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), a primary amine, and a carboxylic acid. researchgate.netnih.gov For this compound, its carboxylated derivatives can participate in the Ugi reaction to form crosslinked, negatively charged hydrogels. nih.govnih.gov These Ugi gels are known for their stability over a wide range of pH (1.3 to 11) and temperatures (up to 90°C). nih.govresearchgate.net The efficiency of this crosslinking reaction has been estimated to be around 80% of the theoretical degree. nih.gov

Crosslinking Method Crosslinking Agent/Reaction Resulting Hydrogel Type Key Features
Borate-InducedBorate Ions (e.g., from Borax)Reversible, pH-sensitive hydrogelDynamic crosslinks formed with hydroxyl groups. mdpi.commtak.hu
Co-crosslinkingGellan Gum (chemical activation)Composite hydrogelCombines properties of both polymers for tailored characteristics. mdpi.comnih.gov
Ugi CondensationIsocyanide, Aldehyde/Ketone, AmineStable, covalently crosslinked hydrogelForms robust networks with high stability over wide pH and temperature ranges. nih.govnih.govresearchgate.net

Molecular Weight Modification for Targeted Properties

The native form of this compound is a high molecular weight polysaccharide, often exhibiting a molecular weight in the range of 10⁶ to 10⁹ Daltons. nih.govfrontiersin.org While this characteristic contributes to its exceptional thickening and stabilizing properties, for certain applications, a lower molecular weight is desirable to achieve specific functionalities such as reduced viscosity or altered solubility. nih.gov Consequently, various methodologies have been investigated to controllably decrease the molecular weight of this compound.

Acid hydrolysis is a chemical method utilized for the depolymerization of polysaccharides, which involves the cleavage of glycosidic bonds within the polymer's backbone. nih.gov For this compound, this process is typically carried out using mineral acids such as hydrochloric acid (HCl).

Research indicates that while acid hydrolysis can effectively reduce the molecular weight of this compound, the process can be challenging to control, potentially resulting in a broad distribution of molecular weights and a heterogeneous final product. nih.gov Studies have suggested that employing acid hydrolysis as a standalone method may be insufficient for achieving a precise, predetermined molecular weight. nih.gov

In combined modification approaches, acid pretreatment has been systematically studied. The concentration of the acid and the reaction temperature are critical parameters influencing the extent of degradation. It has been observed that increasing the HCl concentration from 0.05 to 0.20 mol/L results in a progressive decrease in molecular weight. nih.gov However, at concentrations above this range, the degradation effect can become less predictable. nih.gov One study identified optimal pretreatment conditions as 0.2 mol/L HCl at a temperature of 90°C. nih.gov

High-pressure homogenization (HPH) represents a physical method for modifying the molecular weight of this compound. nih.govfrontiersin.org This technique subjects a solution of the polysaccharide to intense mechanical forces, including high shear stress, cavitation, and high-frequency oscillations, which collectively contribute to the scission of the polymer chains. frontiersin.org

Investigations have confirmed the efficacy of HPH in reducing the molecular weight of this compound. nih.govfrontiersin.org The degree of molecular weight reduction is directly correlated with the applied homogenization pressure and the number of passes through the homogenization valve. frontiersin.org Scientific literature reports that with increasing pressure (in the range of 20 to 80 MPa) and an increasing number of cycles (from 1 to 9), the molecular weight of this compound is systematically lowered. frontiersin.org For example, treatment at 80 MPa for nine cycles resulted in a notable reduction in molecular weight, although it was observed that the highest molecular weight fractions of the polymer exhibited greater resistance to this degradation method. frontiersin.org

A synergistic approach, combining an initial acid hydrolysis step with subsequent high-pressure homogenization, has proven to be a highly effective strategy for achieving targeted molecular weights with greater control. nih.gov This dual method allows for a more refined degradation process. For instance, a specific molecular weight of 4.61 × 10⁵ Da was successfully obtained by pretreating a this compound solution with 0.20 mol/L HCl at 90°C for 10 hours, followed by HPH treatment at 80 MPa over nine cycles. nih.gov

The reduction of this compound's molecular weight via acid hydrolysis or high-pressure homogenization instigates significant changes in its structural and rheological properties. A primary consequence of decreasing the molecular weight is a reduction in the viscosity of this compound solutions. frontiersin.org This is attributed to the shorter polymer chains, which result in fewer intermolecular entanglements and consequently, less resistance to flow.

Aqueous solutions of native, high-molecular-weight this compound are characterized by their pseudoplastic, or shear-thinning, behavior, where the apparent viscosity decreases as the shear rate increases. nih.gov While specific and comprehensive rheological data for this compound modified by acid hydrolysis or HPH is not extensively detailed in the primary literature reviewed, the fundamental principle in polymer science dictates that a reduction in molecular weight leads to a decrease in viscosity across the entire shear rate spectrum. srce.hr For other polysaccharides, it has been documented that HPH treatment results in a decrease in both the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component, signifying a transition to a less structured and less viscous material.

The inherent triple-helical conformation of this compound is fundamental to its distinctive rheological profile. nih.gov It is therefore critical that molecular weight modification processes are meticulously controlled to achieve the desired reduction in chain length without causing a complete and irreversible disruption of this essential tertiary structure.

The following data tables, derived from scientific research, summarize the effects of different modification techniques on the molecular weight of this compound.

Table 1: Effect of High-Pressure Homogenization (HPH) on this compound Molecular Weight frontiersin.org

Homogenization Pressure (MPa)Number of CyclesResulting Molecular Weight (Da)
8095.6 x 10^6
Note: This table illustrates a specific outcome where the initial molecular weight ranged from 10⁶–10⁸ Da.

Table 2: Effect of Combined Acid Hydrolysis and HPH on this compound Molecular Weight nih.gov

Initial this compound Conc. (g/L)HCl Pretreatment Time (hours)Final Molecular Weight (Da)Peak Proportion (%)
2.5104.61 x 10^54.80
5.0108.88 x 10^52.55
Note: Acid pretreatment was performed with 0.20 mol/L HCl at 90°C, followed by HPH at 80 MPa for 9 cycles.

Mechanistic Investigations of Biological Activities in Research Models

Immunomodulatory Mechanisms in in vitro and Animal Studies (Excluding Human Clinical Trials)

Scleroglucan has demonstrated immune-stimulatory effects in research models, suggesting its potential as a biological response modifier. srce.hr Studies in mice, for instance, have indicated that this compound can favorably affect non-specific host defense and cellular immune responses. nih.gov

Interactions with Cellular Receptors (e.g., Dectin-1, CR3, Langerin)

A key mechanism by which β-glucans, including this compound, exert immunomodulatory effects is through interaction with specific cellular receptors on immune cells. Dectin-1, a C-type lectin receptor highly expressed on phagocytes such as neutrophils, macrophages, and dendritic cells, is a primary receptor for β-glucans. researchgate.netnih.gov this compound is recognized by Dectin-1 and has been shown to strongly activate cells expressing this receptor, such as HEK-Blue™ Dectin-1 and RAW-Blue™ cells. invivogen.com This recognition by Dectin-1 can lead to the activation of downstream signaling pathways, including the CARD9-dependent activation of NF-κB and MAP kinases. invivogen.com

Another receptor involved in β-glucan recognition is Complement Receptor 3 (CR3), also known as CD11b/CD18. researchgate.net CR3 is found on immune cells like leukocytes, macrophages, and NK cells and recognizes iC3b, a processed component of complement, deposited on β-glucans. nih.gov CR3 also possesses a distinct β-glucan binding site. nih.gov Studies suggest that shorter, polymeric fragments of β-(1,3)-glucans, potentially internalized by macrophages via Dectin-1, might be further taken up by granulocytes through binding to CR3. researchgate.netmdpi.com

Langerin, a C-type lectin found on Langerhans cells (a type of dendritic cell) in the intestinal mucosa, has also been described as a receptor for β-(1→3)-glucans. researchgate.net The interaction of β-(1→3)-glucans with Langerin involves a lectin-like site. researchgate.net

Glycolipid and Carbohydrate-Binding Module (CBM) Interactions

Beyond protein receptors like Dectin-1, CR3, and Langerin, β-(1→3)-glucans can also interact with glycolipids. researchgate.net These interactions contribute to the complex recognition mechanisms of β-glucans by the innate immune system. researchgate.netnih.gov

Carbohydrate-Binding Modules (CBMs) are non-catalytic domains found in enzymes that interact with carbohydrates. researchgate.netnih.gov While primarily associated with enzymes involved in polysaccharide degradation, some CBMs show affinity for β-glucans. cazypedia.org For instance, CBM family 16 members have been shown to bind to β-1,4-glucans, although they are not typically associated with the helical β-1,3-glucans like this compound. cazypedia.org The role of CBMs in the immunomodulatory activity of this compound is less directly established compared to receptor interactions, but the broader context of carbohydrate-binding proteins in immune recognition is relevant. researchgate.net

Proposed Mechanisms of Immune Activation

The interaction of this compound with immune cell receptors like Dectin-1 and CR3 triggers a cascade of intracellular events leading to immune activation. Upon binding to Dectin-1, signaling pathways involving Syk are activated, which can lead to the formation of phagosomes for cellular internalization and the maturation of phagolysosomes. mdpi.com This interaction also stimulates the production of various cytokines, chemokines, and reactive oxygen species, and can enhance phagocytosis and anti-fungal responses. nih.govmdpi.com

Studies in mice have shown that this compound can increase the function of macrophages in vivo. srce.hr this compound and another β-(1,3), β-(1,6)-glucan, PSAT, were found to increase the chemiluminescence of peritoneal phagocytes and the serum C3 level in mice. nih.gov They also induced augmentation of DNA synthesis in spleen cells in vivo. nih.gov An additional proliferative effect was observed when spleen cells were incubated with these polysaccharides and mitogens. nih.gov These findings suggest that this compound can activate both innate immune cells (macrophages, phagocytes) and influence cellular immune responses (T lymphocytes). nih.gov The high molecular mass and the presence of (1,6)-β-D-glucosyl residues are considered important for the immunostimulatory activity of this compound. srce.hr

Exploration of Antiviral Mechanisms in Model Systems

This compound has also demonstrated antiviral effects in model systems. srce.hrresearchgate.net Studies have investigated its activity against various viruses, including herpes simplex virus type 1 (HSV-1) and rubella virus (RV). researchgate.netnih.gov

Binding to Viral Components (e.g., Glycoproteins)

One proposed mechanism for the antiviral activity of this compound involves its interaction with viral components, particularly glycoproteins on the surface of enveloped viruses. Research on HSV-1 and RV suggests that this compound can inhibit viral replication during the early phases of the infection cycle, specifically during the attachment step. researchgate.netnih.gov The antiviral effect appears to be related to the binding of this compound with membrane glycoproteins of the virus particles. nih.govthieme-connect.com This binding is hypothesized to impede the complex interactions required for the virus to attach to and enter the host cell plasma membrane. nih.govthieme-connect.com

Studies on RV infection in Vero cells showed that this compound had a strong inhibitory effect on RV antigen synthesis, particularly during the initial phases of infection. researchgate.netoup.com This post-adsorption effect, occurring after the virus has bound to cell membrane receptors but before viral genome expression, suggests that this compound interferes with steps like internalization or uncoating. researchgate.netoup.com The binding of this compound to cell membrane-adsorbed virions could potentially impede virus entry. researchgate.net

The glycosylation of viral glycoproteins is known to play crucial roles in viral entry, affecting binding affinity to cell receptors and interactions with cell membranes. creative-biolabs.com this compound's interaction with these glycoproteins may disrupt these essential processes. nih.govthieme-connect.com

Cellular Internalization and Encapsulation Hypotheses

Another hypothesis explored for the antiviral activity of this compound is related to cellular internalization and potential encapsulation of viral particles. One proposed explanation suggests that after the virus enters the cell, this compound might also be internalized and encapsulate the virus, thereby inhibiting its activity. srce.hr

However, given the high molecular weight of this compound (ranging from 5 x 105 to 1.5 x 106), direct penetration into host cells is considered unlikely. researchgate.netoup.com Therefore, while co-internalization within endosomes is a possibility that could inhibit virus release from vesicles, the primary proposed mechanism remains the interference with early steps of infection, such as attachment and entry, through binding to viral or host cell surface components. researchgate.netoup.com The lack of effect of this compound on RV replication when infection was initiated by transfecting cells with RV RNA further supports the idea that its antiviral activity targets a step before viral genome expression, such as internalization or uncoating, rather than intracellular replication processes. researchgate.netoup.com

This compound has also shown moderate antiviral activity against arboviruses like Chikungunya virus (CHIKV), West Nile virus (WNV), and Zika virus (ZIKV) in fibroblasts, potentially by preventing infection. biorxiv.orgnih.gov While the exact mechanisms against these viruses may vary, the interference with early stages of infection observed for HSV-1 and RV could represent a broader mode of action for this compound against enveloped viruses. researchgate.netnih.govthieme-connect.com

Table 1: Summary of this compound's Interactions and Proposed Mechanisms in Research Models

Biological ActivityInteracting Partner(s)Proposed Mechanism(s)Research Model(s)Source(s)
ImmunomodulationDectin-1 (on phagocytes)Receptor recognition leading to activation of NF-κB, MAP kinases, Syk; enhanced phagocytosis, cytokine/chemokine production, anti-fungal responses.In vitro cell lines (HEK-Blue™, RAW-Blue™), Mice invivogen.comresearchgate.netnih.govmdpi.comnih.gov
ImmunomodulationCR3 (on leukocytes, macrophages, NK cells)Recognition of iC3b deposited on β-glucans; potential binding to a distinct β-glucan site; uptake of glucan fragments.In vitro cell lines, Mice researchgate.netnih.govmdpi.comnih.gov
ImmunomodulationLangerin (on Langerhans cells)Interaction via a lectin-like site.Not specified for this compound, general β-glucan mechanism researchgate.net
ImmunomodulationGlycolipidsContribution to immune recognition.Not specified for this compound, general β-glucan mechanism researchgate.netnih.gov
ImmunomodulationMacrophages, Phagocytes, Spleen cells (T lymphocytes)Increased function, chemiluminescence, DNA synthesis; influence on non-specific host defense and cellular immunity.Mice srce.hrnih.gov
AntiviralViral Glycoproteins (e.g., HSV-1, RV)Binding to membrane glycoproteins impeding virus attachment and entry into host cells.Vero cells (in vitro) researchgate.netnih.govthieme-connect.com
AntiviralHost Cell Membrane (potential)Binding to host cell membrane glycoproteins hindering virus-host cell interaction.Vero cells (in vitro) srce.hrresearchgate.net
AntiviralViral Particles (hypothetical)Cellular internalization and encapsulation inhibiting viral activity (considered unlikely due to high molecular weight).Proposed hypothesis srce.hrresearchgate.netoup.com

Table 2: Antiviral Activity of this compound Against Rubella Virus in Vero Cells

PolymerCC50 (µg/ml)IC50 (µg/ml)Selectivity Index
This compound250016.5151.5
Glyloid sulphate 4324300026.5113.2
Dextran sulphate10,0000.2934,480

Data extracted from a study on the antiviral activity of polysaccharides against rubella virus infection in Vero cells. researchgate.net CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration.

Table 3: Antiviral Activity of this compound and Other Compounds Against Arboviruses (CHIKV, WNV, ZIKV) in Fibroblasts

CompoundAntiviral Activity (>50% inhibition)IC50 (ng/mL) against CHIKV (in HFF-1 cells)
This compound (Dectin-1 agonist)Moderate against all three viruses<500
2',3'-cGAMP (STING agonist)Below-detectable infectivity at 100 µg/ml<500
3',3'-cGAMP (STING agonist)Below-detectable infectivity at 100 µg/mlNot specified
cAIMP (STING agonist)Below-detectable infectivity at 100 µg/ml<500
c-di-AMP (bacterial CDN STING agonist)Moderate against all three virusesNot specified
Imiquimod (TLR7 agonist)Moderate against all three virusesNot specified
LTA-BS (Gram-positive bacterial component)Moderate against all three virusesNot specified
Poly (I:C) HMWNot specified<500
IFN-β (Positive control)Not specified19.69
diABZI (Non-CDN STING agonist)Not specified10.06 nM

Data synthesized from a study on broad-spectrum antiviral inhibitors targeting RNA viruses. biorxiv.orgnih.gov IC50 values for compounds other than this compound are included for comparative context from the source.

Antimicrobial Activity Studies in Laboratory Settings

This compound, a β-(1,3)-β-(1,6)-glucan produced by fungi like Sclerotium rolfsii, has been investigated for its potential antimicrobial properties in laboratory settings. Studies have explored both direct antimicrobial effects and indirect mechanisms, such as immune stimulation, which can contribute to host defense against infections.

Research indicates that this compound may possess inherent antimicrobial activity. For instance, purified this compound has demonstrated considerable antibacterial activity. nih.gov Additionally, sclerotial extracts from Sclerotium rolfsii, the fungus that produces this compound, have exhibited antifungal and antibacterial activity against certain plant pathogenic fungi and bacteria in in vitro studies. pphouse.org Specifically, water-soluble sclerotial extracts showed high antibacterial activity against Erwinia amylovora and moderate toxicity against Xanthomonas campestris pv. vesicatoria and Leptosphaeria maculans. pphouse.org

Beyond direct inhibition, this compound is recognized as a biological response modifier (BRM) and has shown immune stimulatory effects. conicet.gov.armdpi.comsrce.hr This immunomodulatory activity can indirectly contribute to combating infections by enhancing the host's immune response. nih.govscirp.org

While some studies suggest direct antimicrobial effects, others focus on the role of this compound as an immunomodulator. The precise mechanisms of this compound's antimicrobial actions, whether direct or indirect, are areas of ongoing research.

Comparative Analysis of Biological Activities Across this compound Variants and Other β-Glucans

The biological activities of β-glucans, including this compound, are known to be influenced by their structural characteristics, such as molecular weight, branching frequency, and conformation. nih.govresearchgate.net Comparing this compound to other β-glucans reveals both similarities in structure and differences in the magnitude and nature of their biological effects.

This compound shares a similar structural backbone with other fungal β-(1,3)-(1,6)-glucans like lentinan and schizophyllan (B3030429), consisting of a β-(1→3)-linked glucose backbone with β-(1→6)-linked glucose side chains. nih.govcnrs.fr Specifically, this compound and schizophyllan have a single β-(1→6)-glucose substitution every three backbone residues, while lentinan has two β-(1→6) side chains every five residues. nih.govcnrs.fr These structural similarities often lead to similar triple helical conformations in aqueous solutions. cnrs.frmdpi.com

Despite these structural resemblances, the biological activities can vary. For example, in studies comparing the potency of various β-glucans to induce cytokine production in human whole blood, this compound induced modest cytokine production compared to stronger inducers like baker's yeast glucan (a fungal β-(1,3)-(1,6)-glucan) and barley β-glucan (a plant β-(1,3)-(1,4)-glucan). nih.gov this compound induced moderate production of IL6 and IL8, but only low amounts of TNF-α and IL1β. nih.gov This contrasts with baker's yeast glucan, which induced strong to moderate cytokine production. nih.gov Interestingly, both this compound and baker's yeast glucan were capable of binding to Dectin-1, a receptor for β-glucans, yet they showed different levels of cytokine induction. nih.gov

The molecular weight and the presence of β-(1,6)-β-D-glucosyl residues appear to be important factors for the immunostimulatory activity of β-glucans. srce.hr While this compound has shown immune stimulatory effects, some research suggests that other β-glucans might exhibit higher activity depending on the specific immune response being measured and the structural characteristics of the glucan. srce.hrnih.gov

Studies investigating the binding of different β-(1,3)-D-glucans to immune cells, such as the human promonocytic cell line U937, have also shown variations. oup.com this compound exhibited fewer binding sites compared to glucan phosphate (B84403), a non-branched β-(1,3)-D-glucan. oup.com The rigidity of the solution conformation also differs among β-glucans; this compound has been suggested to have a more rigid solution conformation compared to schizophyllan and laminarin. oup.comresearchgate.net

The comparative analysis highlights that while this compound shares structural features with other biologically active β-glucans, subtle differences in branching, molecular weight, and conformation can lead to variations in their biological activities, including their effects on the immune system and potential antimicrobial support.

Comparative Cytokine Induction by Selected β-Glucans nih.gov

β-Glucan SourceStructureTNF-α InductionIL1β InductionIL6 InductionIL8 Induction
Baker's Yeast Glucanβ-(1,3)-(1,6)-glucanModerateModerateStrongStrong
Barley β-Glucanβ-(1,3)-(1,4)-glucanModerateModerateStrongStrong
This compoundβ-(1,3)-(1,6)-glucanLowLowModerateModerate
Pustulanβ-(1,6)-glucanStrongStrongStrongStrong
Lichenanβ-(1,3)-(1,4)-glucanStrongStrongStrongStrong
Xyloglucanβ-(1,4)-glucanStrongStrongStrongStrong
Pullulanα-(1,4)-(1,6)-glucanStrongStrongStrongStrong
Curdlanβ-(1,3)-glucanModerateModerateStrongStrong
Oat β-Glucanβ-(1,3)-(1,4)-glucanLowLowModerateModerate

Note: This table is based on the relative induction levels described in the source and provides a qualitative comparison.

Structural Features of Selected β-Glucans nih.govcnrs.froup.com

β-GlucanSourceBackbone LinkageBranch LinkageBranching FrequencyConformation
This compoundSclerotium spp.β-(1→3)β-(1→6)1 in 3 residuesTriple helix
LentinanLentinus edodesβ-(1→3)β-(1→6)2 in 5 residuesTriple helix
SchizophyllanSchizophyllum communeβ-(1→3)β-(1→6)1 in 3 residuesTriple helix
CurdlanAlcaligenes faecalisβ-(1→3)UnbranchedNoneTriple helix (at high concentrations/low temp)
LaminarinBrown algaeβ-(1→3)β-(1→6)Less branched than this compoundVaries, can be linear or branched

Advanced Production Methodologies and Bioreactor Research

Fermentation Process Optimization for Research Scale

Optimizing fermentation parameters is crucial for achieving high scleroglucan yields. srce.hr This involves carefully controlling various aspects of the cultivation process, from the composition of the culture medium to the physical conditions within the bioreactor. nih.govresearchgate.net

Culture Medium Formulation Studies (e.g., C:N ratio, specific nutrient sources)

The composition of the culture medium significantly impacts this compound production. A high carbon-to-nitrogen (C:N) ratio is generally favored to enhance exopolysaccharide (EPS) biosynthesis in Sclerotium species. nih.govconicet.gov.argoogle.comresearchgate.net Sucrose (B13894) and glucose are commonly used carbon sources. nih.govresearchgate.net Studies have shown that increasing sucrose concentration can lead to improved this compound yield, although high residual sucrose concentrations at the end of fermentation can be an economic consideration. conicet.gov.arsrce.hr For S. rolfsii ATCC 201126, an optimized medium (MOPT) containing 150 g/L sucrose and 2.25 g/L NaNO₃ has resulted in significant this compound production. nih.govconicet.gov.ar Other studies have explored alternative carbon sources and found that a concentration of 30–35 g/L of sucrose or glucose can yield 8.5–10 g/L of this compound. researchgate.net The choice of nitrogen source also plays a role, with NaNO₃ being a common choice. nih.govresearchgate.net Additional components like K₂HPO₄·3H₂O, KCl, MgSO₄·7H₂O, citric acid, and FeSO₄·7H₂O are typically included in the medium to support optimal growth and production. nih.govgoogle.comresearchgate.netmagtech.com.cnfrontiersin.org Some research suggests that limiting the nitrogen source in the inoculum culture, followed by a non-nitrogen-limited cultivation, can improve the product-to-biomass ratio. google.com

Operative Condition Optimization (e.g., Temperature, Initial pH, Aeration, Agitation)

Operative conditions within the bioreactor are critical for controlling cell growth and this compound production. nih.govresearchgate.netsrce.hr

Temperature: The optimal temperature for this compound formation is typically around 28°C, although optimal biomass production may occur at slightly higher temperatures (30–32°C). researchgate.net Temperatures below the optimum for this compound production can lead to increased formation of by-products like oxalic acid. nih.govresearchgate.net

Initial pH: Initial pH values around 4.0–5.5 are generally recommended for fungal polysaccharide synthesis. nih.gov In batch fermentations without pH control, the pH often decreases naturally to 2–3 due to oxalic acid production. nih.govresearchgate.netfrontiersin.org While some studies show good results with uncontrolled pH starting at 4.5, others suggest that controlling pH can be beneficial. nih.govresearchgate.netsrce.hr The initial pH does not appear to influence the final this compound or biomass concentrations. google.com

Aeration and Agitation: Optimizing aeration and agitation rates is essential for adequate culture mixing and efficient mass and heat transfer, which in turn affect nutrient and oxygen availability to the cells and metabolite release. nih.govresearchgate.net For high-viscosity cultures characteristic of this compound fermentation, aeration and agitation become particularly critical optimization factors. researchgate.net While vigorous agitation and aeration can be beneficial, very high stirring rates can damage hyphal cells, degrade the polymer structure, and reduce broth viscosity. nih.gov Moderate agitation combined with high aeration has been suggested to yield high-molecular-weight this compound. nih.gov

Table 1: Examples of Optimal Operative Conditions for this compound Production

ParameterOptimal Range/ValueNotesSource
Temperature~28°COptimal for this compound formation. Higher for biomass. nih.govresearchgate.net
Initial pH4.0–5.5Often left uncontrolled after initial adjustment; decreases naturally. nih.govresearchgate.net
Aeration Rate0.5 vvmUsed in some bioreactor studies. conicet.gov.arfrontiersin.org
Agitation Speed200-400 rpmVaries with bioreactor and impeller type. conicet.gov.arfrontiersin.org

Fed-Batch and pH-Shift Fermentation Strategies

Fed-batch fermentation strategies have been explored to enhance this compound production by providing controlled nutrient supply. Optimized fed-batch strategies have led to significant increases in this compound yield. researchgate.netmdpi.com For example, a two-dose fed-batch mode resulted in a yield of 66.6 g/L. researchgate.netfrontiersin.org

pH-shift strategies involve controlling the pH at different levels during the fermentation process to optimize different metabolic phases, such as growth and polysaccharide synthesis. A pH-shift strategy has been shown to significantly improve this compound production. researchgate.netresearchgate.netresearchgate.netmdpi.comnih.gov Studies have investigated shifting the pH at different time points during fermentation to maximize yield. researchgate.netfrontiersin.org For instance, controlling pH at 4.0 in the early phase and then adjusting to 3.0 at a specific time point has been evaluated. researchgate.netfrontiersin.org

Table 2: this compound Production with Fed-Batch and pH-Shift Strategies

StrategyThis compound Yield (g/L)Productivity (g/L/h)Source
pH-shift42.00.5 researchgate.netresearchgate.netmdpi.comnih.gov
Optimized Fed-batch66.6- researchgate.netresearchgate.netmdpi.com

Statistical Experimental Designs (e.g., Plackett-Burman, Central Composite Design)

Statistical experimental designs, such as Plackett-Burman Design (PBD) and Central Composite Design (CCD), are valuable tools for optimizing fermentation processes. google.comresearchgate.netscielo.brjree.irmbl.or.krnih.gov PBD is often used for screening a large number of variables to identify those that have a significant effect on the response (e.g., this compound production). scielo.brjree.irmbl.or.krnih.gov Once significant factors are identified using PBD, CCD, a type of Response Surface Methodology (RSM), can be employed to further optimize the levels of these factors and determine their interactions to maximize the yield. scielo.brmbl.or.krnih.gov These designs allow for efficient exploration of the experimental space with a reduced number of experiments compared to traditional one-factor-at-a-time methods. jree.irnih.gov While the provided search results mention the use of these designs in general fermentation optimization and for other microbial products, their specific application details for this compound production are implied as standard practice in bioprocess optimization research. google.comresearchgate.netscielo.brjree.irmbl.or.krnih.gov

Bioreactor Configuration and Hydrodynamics Research

The choice of bioreactor configuration and understanding the hydrodynamics within the reactor are crucial for the efficient production of this compound, especially given the high viscosity of the culture broth. nih.govfrontiersin.orgtandfonline.com Bioreactor design influences mixing, mass transfer (particularly oxygen), and heat transfer, all of which affect microbial physiology and product formation. nih.govfrontiersin.orgtandfonline.com

Stirred-Tank Reactors vs. Pneumatically Agitated Systems

Stirred-tank reactors (STRs) are widely used in the fermentation industry and are commonly employed for this compound production at both research and industrial scales. frontiersin.org STRs utilize impellers to provide mechanical agitation and mixing. nih.govjmb.or.kr However, the high viscosity of this compound fermentation broth can pose challenges for mixing and oxygen transfer in STRs. tandfonline.com High stirring rates, while improving mixing, can also lead to shear stress that damages fungal hyphae and degrades the this compound polymer, affecting its molecular weight and properties. nih.govresearchgate.net

Pneumatically agitated systems, such as bubble columns and airlift reactors (ALRs), are being increasingly considered as alternatives to STRs for fermentations involving viscous fluids and shear-sensitive microorganisms. nih.govfrontiersin.orgtandfonline.com In these systems, mixing and oxygen transfer are achieved by introducing compressed air or other gases, reducing mechanical shear compared to STRs. nih.govfrontiersin.org Airlift reactors, particularly those with internal loops (ALR-IL), have been studied for the production of this compound by Sclerotium glucanicum. nih.govumbc.edu These studies focus on characterizing the hydrodynamic behavior, including gas hold-up, liquid re-circulation velocity, and mixing time, in the highly viscous, non-Newtonian culture fluids. nih.govumbc.edu While pneumatically agitated reactors offer potential advantages in terms of lower shear stress, there has been noted a lack of fundamental studies on their hydrodynamics and mixing behavior specifically with complex fungal culture fluids like those producing this compound. tandfonline.com

Table 3: Comparison of Bioreactor Types for this compound Production

Bioreactor TypeMechanism of AgitationPotential AdvantagesPotential ChallengesSource
Stirred-Tank ReactorsMechanical ImpellersWidely used, established technology.High shear stress, challenges with mixing viscous fluids, potential polymer degradation. nih.govfrontiersin.orgtandfonline.com
Pneumatically Agitated Systems (e.g., Airlift Reactors)Gas SpargingLower shear stress, potentially better for shear-sensitive fungi and viscous broths.Less fundamental study on hydrodynamics with complex fungal fluids. nih.govnih.govfrontiersin.orgtandfonline.com

Downstream Processing and Purification Techniques for Research-Grade Material

Downstream processing is a critical stage in this compound production, essential for achieving a high recovery yield of a refined-grade polysaccharide and significantly impacting the final product's purity and properties. nih.govfrontiersin.org The specific techniques employed depend on the desired purity and intended application. nih.gov For research-grade material, multiple purification steps are often necessary. nih.govfrontiersin.org

The general downstream processing scheme typically involves pretreatment of the fermentation broth, biomass separation, polymer recovery, and further purification steps if required, followed by drying and milling. nih.govfrontiersin.orgsrce.hr

Biomass Separation Methods (e.g., Filtration, Centrifugation)

Following fermentation, the removal of microbial cells from the viscous broth is a crucial step. nih.govfrontiersin.org Common methods for biomass separation include filtration and centrifugation. nih.govfrontiersin.orgsrce.hr

Dilution of the culture broth, typically by 1:2 to 1:3, is often necessary to reduce viscosity and facilitate efficient separation of cells and this compound by centrifugation or filtration. ijabe.org Centrifugation is a frequently used method to obtain a cell-free supernatant. nih.govfrontiersin.orgsrce.hr Filtration methods, such as diatomaceous earth (DE) filtration, microscreening, axial filtration, and cross-flow filtration, have also been evaluated. osti.gov While DE filtration is used, it has disadvantages like partial polymer removal and the generation of a large mass of waste. osti.gov Tangential-flow methods are considered potential replacements, offering the production of a concentrated solids stream and a cleaner effluent. osti.gov

Polymer Recovery Strategies (e.g., Alcohol Precipitation)

After biomass separation, the this compound in the cell-free supernatant is typically recovered by precipitation. nih.govfrontiersin.org Alcohol precipitation is a widely used method. nih.govfrontiersin.orgsrce.hr

Adding water-miscible non-polar solvents such as ethanol (B145695) or isopropanol (B130326) to the supernatant causes the this compound to precipitate out. srce.hrijabe.org The precipitate can then be separated by centrifugation or filtration. srce.hr Studies have shown that using an equivalent volume of ethanol (96%) or isopropanol cooled to 5°C can precipitate the polymer. srce.hr Different alcohols like methanol, ethanol, 1-propanol, and isopropanol have been evaluated for their effectiveness in this compound precipitation. conicet.gov.ar Isopropanol has been reported to yield more compact precipitates, which can facilitate recovery. conicet.gov.ar Increasing the alcohol proportion (40-60% v/v) generally leads to more compact precipitates compared to lower proportions (20% v/v). conicet.gov.ar

Purification Efficiency and Impurity Analysis (e.g., Total Reflection X-ray Fluorescence - TXRF)

Achieving high purity is essential for research-grade this compound. nih.govconicet.gov.ar Following precipitation, further purification steps may be employed, including rehydration and reprecipitation, ultrafiltration, gel permeation/ion-exchange chromatography, or diafiltration. nih.govfrontiersin.orgsrce.hr The number of re-precipitation stages can influence the purity of the final product. conicet.gov.ar

Analyzing the purity of this compound involves assessing the content of the polysaccharide and identifying impurities such as residual proteins or components from the culture medium. nih.govfrontiersin.org Total sugars content is often used as an indicator of polysaccharide purity. conicet.gov.ar

Total Reflection X-ray Fluorescence (TXRF) is an analytical technique that can be used for the determination of trace elements and impurities in this compound aqueous systems. osti.govexlibrisgroup.com.cn TXRF offers advantages such as requiring small sample quantities and avoiding the need to digest the organic material. osti.govexlibrisgroup.com.cn It has been used to study the performance of different purification methods for removing trace elements from this compound solutions and gels. osti.govexlibrisgroup.com.cn Synchrotron radiation-induced TXRF (SR-TXRF) is a highly sensitive variant that can achieve very low detection limits for elemental analysis in polymer solutions. researchgate.net

Impact of Processing on this compound Purity and Properties

The downstream processing steps can significantly influence the purity, molecular weight, and ultimately the physical and chemical properties of the recovered this compound. nih.govsrce.hr Variations in the production process and downstream processing can lead to differences in molecular weight distribution, degree of branching, and conformational parameters, all of which affect the polymer's final characteristics. nih.gov

For instance, the purity grade of this compound has been shown to impact the viscosity of its solutions. nih.govsrce.hr Highly pure this compound can yield highly viscous solutions with non-Newtonian, pseudoplastic behavior, maintaining stable rheological features across a wide range of conditions. nih.govfrontiersin.org In contrast, less refined or crude isolates may produce lower viscosity solutions with reduced stability. nih.govsrce.hr The choice of alcohol for precipitation and the number of re-precipitation steps can influence the purity and the resulting rheological properties and molecular weight distribution of the purified this compound. conicet.gov.arresearchgate.net

Table 1 summarizes the impact of different alcohol precipitation methods on this compound recovery and purity based on certain studies.

Alcohol UsedPrecipitation Yield (%) (at 40-60% v/v)Purity (% w/w Total Sugars)NotesSource
Methanol100Not specifiedMore hydrated precipitate at lower % conicet.gov.ar
Ethanol100Not specifiedMore compact precipitate at higher % conicet.gov.ar
1-Propanol100Not specifiedMore hydrated precipitate at lower % conicet.gov.ar
Isopropanol100~88 (after multiple steps)More compact and defined precipitates conicet.gov.arresearchgate.net

Note: Purity values can vary depending on the initial fermentation broth composition and the number of purification steps.

Table 2 illustrates the elemental analysis of trace impurities in this compound systems using TXRF in a specific study.

ElementConcentration Range (µg/L)Purification Method StudiedSource
Trace ElementsLow Impurity LevelsVarious final purification methods osti.govexlibrisgroup.com.cn

Note: Specific element concentrations were not detailed in the provided snippets, but TXRF was used to study the removal of trace elements.

The downstream processing, including biomass separation and polymer recovery techniques, directly affects the final purity and the resulting functional properties of research-grade this compound, such as its viscosity and stability. nih.govijabe.orgosti.govosti.gov

Emerging Research Applications in Material Science and Biotechnology Non Clinical Focus

Polymer and Hydrogel Development for Advanced Materials

Scleroglucan's ability to form viscous solutions and weak gels, even at low concentrations, makes it valuable for developing advanced polymeric materials and hydrogels. srce.hrmdpi.com The gelation process and hydrogel properties can be influenced by factors such as this compound concentration, temperature, and the presence of additives. mdpi.com At concentrations of 0.2% w/w, this compound solutions behave as entangled polymeric solutions, while at higher concentrations like 1.0% and 2% w/w, they function as weak gels without the need for crosslinking agents. mdpi.com This characteristic allows for the creation of hydrogels without chemical modification, resulting in materials with unique properties. mdpi.com

Design of Polymeric Matrices for Encapsulation in Model Systems

This compound has been investigated for its potential in designing polymeric matrices for encapsulation in model systems. Its ability to form hydrogels makes it suitable for encapsulating active molecules or living cells, protecting them from external degradation and potentially enabling sustained local delivery. researchgate.netanr.fr Studies have evaluated this compound gel matrices for the release kinetics of model drugs like theophylline. nih.govresearchgate.net These studies indicated that equivalent polymer and drug concentrations showed nearly identical drug release patterns, regardless of polymer molecular weight or the microstructure of the gel matrices. nih.govresearchgate.net Dynamic rheological studies of this compound hydrogel structures have indicated a solid-like behavior. nih.govresearchgate.net Differences in pore size dimensions were found to correlate with variations in the storage modulus (G'), suggesting a relationship with the cross-linking density of the polymer networks. nih.govresearchgate.net

Chemically modified this compound derivatives, such as carboxymethylthis compound (Scl-CM), have also been explored for encapsulation. nih.gov Scl-CM can form physical hydrogels in the presence of divalent ions like Ca²⁺, and these hydrogels have been evaluated as controlled delivery systems for model drugs. nih.gov The release rate of the encapsulated substance was found to be critically dependent on the concentration of the salt and the molar ratio of carboxylated repetitive units of the polymer to Ca²⁺. nih.gov this compound has also been used in the preparation of matrix tablets for sustained release in model systems. ijpras.comnih.gov

Investigation of this compound's Role in Enhanced Oil Recovery Mechanisms (Fundamental Studies on Polymer Behavior in Extreme Reservoir Conditions)

This compound has been extensively investigated for its potential in Enhanced Oil Recovery (EOR), particularly in challenging reservoir conditions characterized by high temperature and high salinity. researchgate.netresearchgate.netonepetro.orgnih.govaade.org Its robust properties make it a viable alternative to traditional polymers like partially hydrolyzed polyacrylamide (HPAM), which often suffer from poor thermal stability and salt tolerance. acs.orgnih.gov

Stability and Rheological Performance in High-Temperature, High-Salinity Environments

This compound demonstrates excellent stability and rheological performance under high-temperature and high-salinity (HTHS) conditions. researchgate.netnih.govaade.org Its non-ionic nature contributes to its insensitivity to salinity and hardness, preventing the catastrophic drop in viscosity observed with some other polymers in the presence of high concentrations of divalent ions. researchgate.netonepetro.orgnih.gov

Studies have shown that this compound solutions maintain their viscosity remarkably well at elevated temperatures. For instance, the apparent viscosity of this compound solutions remained nearly constant after 90 days of aging at 85 °C and high total dissolved solids. acs.orgnih.gov this compound solutions have shown viscosity retention of 73.8% at 85 °C and notably, 72.3% at 150 °C, indicating its potential for applications in more hostile conditions. acs.orgnih.gov Some studies report that this compound solutions retained more than 95% of their original viscosity over several months at temperatures up to 115 °C. researchgate.netnih.gov While some degradation can occur at temperatures above 120°C, this compound still exhibits significant stability compared to other polymers. onepetro.org

In terms of rheology, this compound solutions exhibit shear-thinning behavior, which is advantageous for injectivity in porous media. onepetro.org Under HTHS conditions, this compound solutions are viscoelastic fluids, and increasing concentration enhances their temporary three-dimensional network structures. acs.orgnih.gov

Comparative Analysis with Other Polymers (e.g., Xanthan Gum, Diutan Gum)

Comparative studies consistently highlight this compound's superior performance over other common EOR polymers like xanthan gum and HPAM in HTHS environments. aade.orgmdpi.comresearchgate.net While xanthan gum and HPAM experience significant viscosity loss at high temperatures and salinities, this compound and diutan gum show much better viscosity retention. acs.orgnih.gov

For example, after 90 days at 85 °C and high salinity, the viscosity of xanthan gum and HPAM solutions decreased dramatically, whereas this compound and diutan gum solutions remained nearly unchanged. acs.orgnih.gov At 85 °C, the viscosity retention of this compound and diutan gum solutions was around 73-74%, while xanthan gum and HPAM solutions had retention rates of only around 43-50%. acs.orgnih.gov

Rheological tests show that the rigid triple-helix structure of this compound and the double-helix structure of diutan gum contribute to better viscoelastic properties compared to xanthan gum. mdpi.comresearchgate.net In core flooding tests, this compound and diutan gum demonstrated better mobility control and improved oil recovery efficiency compared to xanthan gum and HPAM under HTHS conditions. acs.orgnih.gov

Here is a table summarizing some comparative rheological stability data:

PolymerTemperature (°C)Salinity (mg/L TDS)Aging Period (days)Viscosity Retention (%)Reference
This compound85101,00090~100 acs.orgnih.gov
Diutan Gum85101,00090~100 acs.orgnih.gov
Xanthan Gum85101,00090~15.7 (19.8 to 3.1 mPa·s) acs.orgnih.gov
HPAM85101,00090~16.0 (20.0 to 3.2 mPa·s) acs.orgnih.gov
This compound150Not specifiedNot specified72.3 acs.orgnih.gov
This compound115Not specifiedSeveral months>95 researchgate.netnih.gov

This compound also exhibits better shear degradation resistance compared to synthetic polymers like HPAM. researchgate.net

This compound as a Research Tool in Suspension and Emulsion Stabilization

This compound's rheological properties, particularly its pseudoplasticity and ability to form weak gels with yield stress, make it effective as a research tool for stabilizing suspensions and emulsions. srce.hrnih.govresearchgate.netresearchgate.net

Aqueous solutions of this compound can effectively stabilize suspensions of fine powders. srce.hr The viscosity of combinations of this compound with bentonite (B74815) suspensions shows a marked synergistic effect. srce.hr While not a primary emulsifier in the way surfactants are, this compound enables low-energy dispersion during the formation of stable oil-in-water emulsions. srce.hr This stabilization is attributed to the suspending action of the pseudoplastic system and the prevention of coalescence. srce.hr

Studies on water-in-oil-in-water (W/O/W) double emulsions have shown that this compound solutions, when used as the external aqueous phase, can stabilize these emulsions over time by preventing creaming and coalescence. researchgate.net The weak gel properties of this compound solutions, exhibiting a yield stress, contribute to this stabilization. researchgate.net this compound has shown good dispersing ability against various particulate suspensions in research settings. nih.govresearchgate.net Its emulsifying ability has been demonstrated with different oils in experimental setups. nih.govresearchgate.net

Exploration of this compound in Non-Medical Industrial Research Formulations (e.g., Adhesives, Thickeners for Paints/Ceramics, Pesticide Formulations)

Research explores this compound's utility in diverse industrial formulations due to its thickening, stabilizing, and suspension properties. cargill.comresearchgate.netsrce.hrmdpi.comnih.gov Its ability to maintain viscosity under harsh conditions, including elevated temperatures and varying salt concentrations, is particularly advantageous in these contexts. srce.hrcargill.com

Adhesives: this compound has been investigated for use as an adhesive, leveraging its film-forming capabilities and adhesiveness. researchgate.netfishersci.semdpi.com

Thickeners for Paints and Ceramics: this compound is explored as a thickener and rheology modifier in water-based paints and ceramic glazes. srce.hrcargill.commdpi.comnih.govdntb.gov.ua Its non-ionic nature allows for compatibility with various components in these formulations, including salts and surfactants. cargill.comcargill.com It provides high yield value and pseudoplastic behavior, which contributes to anti-settling properties in paints, keeping solid particles suspended. cargill.comcargill.com

Pesticide Formulations: While not explicitly detailed in the provided snippets regarding specific pesticide formulations, the general properties of this compound, such as its stability and ability to suspend solids, suggest potential research interest in this area for formulating stable liquid pesticide products.

Research highlights the stability of this compound solutions across a broad pH range (1-13) and at high temperatures (up to 100-120°C), making it suitable for demanding industrial environments. frontiersin.orgcargill.comnih.gov

Comparative Studies of this compound with Other Fungal and Microbial Polysaccharides for Diverse Research Functionalities

Comparative studies evaluate this compound against other microbial polysaccharides like xanthan gum, pullulan, and schizophyllan (B3030429) to understand their relative performance and suitability for specific applications. researchgate.netsrce.hrmdpi.comconicet.gov.arresearchgate.net

This compound vs. Xanthan Gum: this compound is often compared to xanthan gum, another widely used microbial polysaccharide thickener. cargill.comresearchgate.netsrce.hrconicet.gov.arosti.gov Research indicates that this compound generally exhibits better temperature stability than xanthan gum, maintaining its thickening performance at elevated temperatures where xanthan gum viscosity may significantly decrease. researchgate.netsrce.hr this compound also shows less viscosity change with the addition of NaCl compared to xanthan gum. osti.gov While xanthan gum can be a more effective thickener at very low concentrations (<1 g/L) in distilled water, this compound is slightly more effective at higher concentrations. osti.gov this compound's non-ionic nature provides broader compatibility with charged ingredients compared to anionic xanthan gum. cargill.comcargill.comcargill.com Some studies suggest potential synergistic effects when this compound is blended with xanthan gum, leading to enhanced viscosity and suspending properties. cargill.comconicet.gov.ar

This compound vs. Schizophyllan: this compound shares a similar structure with schizophyllan, another β-glucan produced by Schizophyllum commune. tu-braunschweig.desrce.hrresearchgate.netwikipedia.orgwikipedia.orgresearchgate.net Both have a β-1,3 backbone with β-1,6 branching. tu-braunschweig.dewikipedia.orgwikipedia.org Schizophyllan is reported to have a slightly higher molecular mass than this compound. srce.hr Comparative studies often focus on their structural similarities and rheological behaviors. mdpi.com

This compound vs. Pullulan: Pullulan, produced by Aureobasidium pullulans, is an edible polysaccharide known for its adhesiveness and film formability. fishersci.semdpi.comusda.gov While pullulan is explored in applications like edible films and capsules, comparative studies with this compound for industrial thickening or stabilization in non-food/pharmaceutical contexts are less prominently featured in the provided results. fishersci.semdpi.comusda.gov

Research findings often highlight the superior stability of this compound under challenging conditions compared to some other polysaccharides, making it a preferred choice for applications requiring high tolerance to temperature, pH, and salts. frontiersin.orgresearchgate.netsrce.hrcargill.comnih.govresearchgate.net

Here is a summary table comparing some properties of this compound and Xanthan Gum based on the search results:

PropertyThis compoundXanthan GumSource
Ionic NatureNon-ionicAnionic cargill.comcargill.comcargill.com
Temperature StabilityHigh (stable up to 100-130°C)Viscosity drops significantly at elevated temperatures frontiersin.orgresearchgate.netsrce.hrcargill.com
pH StabilityWide range (stable over pH 1-13)Salt and pH tolerant frontiersin.orgcargill.comulprospector.com
Salt ToleranceHigh tolerance, less viscosity change with NaClSalt tolerant, more viscosity change with NaCl cargill.comosti.govulprospector.com
CompatibilityCompatible with salts, surfactants, and most other thickenersCompatible with salts and surfactants cargill.comcargill.com
Yield ValueHigh, provides excellent suspensionProvides good suspension cargill.comcargill.comcargill.com
Viscosity at Low Conc.Slightly less effective than xanthan gum (<1 g/L in distilled water)More effective than this compound (<1 g/L in distilled water) osti.gov
Viscosity at Higher Conc.Slightly more effective than xanthan gumSlightly less effective than this compound osti.gov

This table is interactive and sortable.

Q & A

Q. What are the standard protocols for characterizing scleroglucan’s structural properties in aqueous solutions?

To determine this compound’s tertiary structure and solubility, researchers should employ dynamic light scattering (DLS) for hydrodynamic radius measurements, nuclear magnetic resonance (NMR) for β-1,3/1,6-glucan linkage confirmation, and viscometry to assess shear-thinning behavior. Cross-referencing results with established fungal polysaccharide databases ensures consistency. Experimental protocols must specify pH, temperature, and ionic strength controls, as these factors critically influence self-assembly .

Q. How should researchers design experiments to assess this compound’s rheological behavior under varying environmental conditions?

Use a factorial design to test variables like pH (3–10), temperature (4–80°C), and this compound concentration (0.1–2.0% w/v). Rheometers with cone-plate geometry are optimal for measuring viscosity and viscoelastic moduli. Include negative controls (e.g., dextran solutions) to isolate this compound-specific effects. Replicate trials ≥3 times to account for batch-to-batch variability in biopolymer extraction .

Q. What statistical methods are appropriate for analyzing bioactivity data from this compound’s immunomodulatory assays?

For in vitro models (e.g., macrophage activation), use ANOVA with post-hoc Tukey tests to compare cytokine secretion levels across treatment groups. Non-parametric tests (e.g., Kruskal-Wallis) are advised for non-normal distributions. Report effect sizes and confidence intervals to contextualize biological significance beyond p-values. Pre-register analysis plans to mitigate Type I errors .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s bioactivity across different fungal strains?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study validity. Differences may arise from strain-specific post-translational modifications or extraction methods (e.g., alkaline vs. enzymatic). Conduct meta-analyses using PRISMA guidelines to aggregate data, stratifying by molecular weight (>500 kDa vs. <200 kDa) and purity (>95% by HPLC). Validate findings with orthogonal assays (e.g., transcriptomics for TLR-2/4 pathway activation) .

Q. What strategies optimize this compound purification while preserving its functional exopolysaccharide matrix?

Compare ultrafiltration (MWCO 100 kDa), ethanol precipitation (40–60% v/v), and ion-exchange chromatography. Monitor recovery rates via the phenol-sulfuric acid assay and functional integrity via Congo red binding (hyperchromic shift indicative of triple-helix preservation). Include protease/RNase treatments to eliminate host-cell contaminants. Pilot-scale trials should balance yield (≥70%) with endotoxin levels (<0.05 EU/mg) for biomedical applications .

Q. How can multi-omics data be integrated to elucidate this compound’s biosynthesis pathways in Sclerotium rolfsii?

Combine RNA-seq (for gene expression profiling of glucosyltransferases), LC-MS/MS (for metabolic flux analysis), and CRISPR-Cas9 knockouts to map rate-limiting enzymatic steps. Use genome-scale metabolic models (e.g., COBRApy) to predict polysaccharide yields under varying carbon/nitrogen ratios. Cross-validate with TEM imaging of secretory vesicles in hyphal tips .

Methodological Guidance

  • Literature Reviews : Prioritize Google Scholar and PubMed with Boolean strings (e.g., "this compound AND (rheology OR immunomodulation) NOT industrial") and citation tracking for grey literature .
  • Data Reproducibility : Follow the Beilstein Journal’s experimental reporting standards, including raw data deposition in Zenodo or Figshare .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for animal welfare reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.